molecular formula C10H10BrClO2 B1226321 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone CAS No. 683274-74-0

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Cat. No.: B1226321
CAS No.: 683274-74-0
M. Wt: 277.54 g/mol
InChI Key: BYBYETVLFBNBBH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYETVLFBNBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373613
Record name 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-74-0
Record name 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683274-74-0
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of the substituted acetophenone, 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering detailed information on its characteristics and handling. While direct biological data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active molecules suggests its potential as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated and substituted aromatic ketone. Its chemical structure and key identifiers are presented below.

PropertyValueReference
CAS Number 683274-74-0[1][2][3]
Molecular Formula C₁₀H₁₀BrClO₂[1][3]
Molecular Weight 277.54 g/mol [1][3]
IUPAC Name This compound[3]
SMILES CC1=CC(=C(C=C1Cl)C(=O)CBr)OC[3]
Physical State Solid (presumed based on similar compounds)
Boiling Point No data available[2]
Melting Point No data available
Solubility Expected to be soluble in organic solvents like dichloromethane and chloroform.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar structures. The proposed synthesis is a two-step process starting from 4-chloro-1-methoxy-2-methylbenzene.

Step 1: Friedel-Crafts Acylation to form 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

The first step involves the Friedel-Crafts acylation of 4-chloro-1-methoxy-2-methylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[4]

Step 2: Bromination of the Acetophenone Intermediate

The resulting ketone, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, can then be brominated at the alpha-position of the acetyl group using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow Reactant1 4-chloro-1-methoxy-2-methylbenzene Intermediate 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone Reactant1->Intermediate Friedel-Crafts Acylation Reactant2 Acetyl Chloride / Acetic Anhydride Reactant2->Intermediate Catalyst1 AlCl3 Catalyst1->Intermediate Product This compound Intermediate->Product Bromination Reactant3 N-Bromosuccinimide (NBS) Reactant3->Product

Proposed synthesis workflow for the target compound.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following are generalized experimental procedures for the key reactions in the proposed synthesis. These should be adapted and optimized by researchers based on laboratory conditions and safety assessments.

General Procedure for Friedel-Crafts Acylation

To a solution of 4-chloro-1-methoxy-2-methylbenzene in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).[4] The acetylating agent (e.g., acetyl chloride) is then added dropwise, and the reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, can be purified by column chromatography or recrystallization.

General Procedure for α-Bromination of a Ketone

The ketone intermediate is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride). A brominating agent, such as N-Bromosuccinimide, is added, along with a radical initiator like benzoyl peroxide if required. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and any solid byproducts are filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried and concentrated to yield the crude this compound, which can be further purified.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the searched literature. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted.[5][6]

Technique Predicted Spectral Features
¹H NMR - A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm. - A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. - A singlet for the bromomethyl protons (-CH₂Br) around 4.4-4.6 ppm. - Two singlets or an AB quartet for the aromatic protons, with chemical shifts influenced by the surrounding substituents.
¹³C NMR - A peak for the methyl carbon (-CH₃). - A peak for the methoxy carbon (-OCH₃). - A peak for the bromomethyl carbon (-CH₂Br). - Several peaks in the aromatic region (110-160 ppm) corresponding to the substituted phenyl ring carbons. - A peak for the carbonyl carbon (C=O) downfield, typically above 185 ppm.
Mass Spec - The mass spectrum would show the molecular ion peak (M+) and isotopic peaks (M+2, M+4) characteristic of the presence of bromine and chlorine atoms.
IR - A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. - Bands corresponding to C-H stretching and bending of the aromatic and aliphatic groups. - A band for the C-O stretching of the methoxy group.

Potential Applications and Biological Relevance

While there is no direct biological data for this compound, a structurally related compound, 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone, has been noted for its potential antimicrobial and antitumor properties.[7] This suggests that the core scaffold of this compound could be a valuable starting point for the synthesis of novel bioactive molecules. The presence of the α-bromoketone functional group makes it a versatile intermediate for introducing various functionalities through nucleophilic substitution reactions.[7]

The general class of substituted acetophenones is of significant interest in medicinal chemistry and drug discovery. These compounds can serve as precursors for a wide range of heterocyclic compounds and other complex molecules with diverse biological activities.

The following diagram illustrates the potential role of this compound as a building block in drug discovery.

Drug_Discovery_Pathway Start This compound Reaction1 Nucleophilic Substitution Start->Reaction1 Reaction2 Cyclization Reactions Start->Reaction2 Intermediate_Library Library of Derivatives Reaction1->Intermediate_Library Reaction2->Intermediate_Library Screening Biological Screening Intermediate_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Potential Drug Candidate Optimization->Drug_Candidate

Role in drug discovery workflow.

Safety and Handling

Based on the GHS hazard statements available on PubChem, this compound is a hazardous substance and should be handled with appropriate safety precautions.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. While detailed experimental and biological data for this specific compound are not widely published, its structural features and the known activities of related compounds suggest it is a promising scaffold for the development of new chemical entities. This guide provides a foundational understanding of its properties and a logical framework for its synthesis and safe handling, which should aid researchers in their future investigations. Further research is warranted to fully elucidate its chemical reactivity, spectral characteristics, and biological activity.

References

Technical Guide: 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (CAS 683274-74-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone is a halogenated aromatic ketone. This class of compounds, specifically α-bromoacetophenones, are recognized as valuable intermediates in organic synthesis. Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions, which makes these compounds versatile precursors for the synthesis of a wide range of more complex molecules, including various heterocyclic structures with potential biological activity. In the context of drug discovery, compounds containing chloro and bromo substituents are of interest as halogens can influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

PropertyValueReference
CAS Number 683274-74-0[No specific citation]
Molecular Formula C₁₀H₁₀BrClO₂[No specific citation]
Molecular Weight 277.54 g/mol [No specific citation]
Appearance Solid (form)[No specific citation]
IUPAC Name This compound[No specific citation]
SMILES CC1=CC(=C(C=C1Cl)C(=O)CBr)OC[No specific citation]
InChI Key BYBYETVLFBNBBH-UHFFFAOYSA-N[No specific citation]

Synthesis

Representative Experimental Protocol: α-Bromination of a Substituted Acetophenone

This protocol is a generalized procedure and may require optimization for the specific substrate, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

Materials:

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (starting material)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Pyridine hydrobromide perbromide, or elemental Bromine)

  • Solvent (e.g., Acetic acid, Methanol, Dichloromethane, or Ether)

  • Acid catalyst (if required, e.g., hydrobromic acid or aluminum chloride)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or dropping funnel if adding liquid bromine), dissolve the starting acetophenone derivative in the chosen solvent.

  • Bromination:

    • Using NBS: Add N-Bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Using Pyridine hydrobromide perbromide: Add the brominating agent to a solution of the acetophenone in a solvent like acetic acid and heat the mixture.[4][5]

    • Using Elemental Bromine: Cool the solution of acetophenone in a suitable solvent (e.g., ether with a catalytic amount of aluminum chloride or methanol with catalytic acid) to 0-5 °C in an ice bath.[6][7] Add a solution of bromine in the same solvent dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the purified 2-bromo-1-(substituted-phenyl)ethanone.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Generalized Synthesis Workflow start Dissolve Substituted Acetophenone in Solvent bromination Add Brominating Agent (e.g., NBS or Br₂) with optional catalyst/initiator start->bromination reaction Reaction under controlled temperature (e.g., 0-5°C or reflux) bromination->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Quench and Neutralize; Aqueous Work-up monitoring->workup Upon completion extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (e.g., Recrystallization) extraction->purification product 2-Bromo-1-(substituted-phenyl)ethanone purification->product

Caption: Generalized workflow for the synthesis of α-bromoacetophenones.

Applications in Drug Discovery and Medicinal Chemistry

While no specific drug development applications for this compound have been identified in the public domain, the α-bromoacetophenone scaffold is a key building block in medicinal chemistry. These intermediates are used in the synthesis of a variety of biologically active molecules.

The reactivity of the α-bromo ketone allows for the introduction of various functional groups and the construction of heterocyclic rings, which are prevalent in many drug classes. For instance, α-bromoacetophenones are precursors for the synthesis of:

  • Thiazoles and Aminothiazoles: By reacting with thioamides or thiourea.

  • Indolizines: Via reactions with pyridine and an acetylene derivative.

  • Fused 2,3-dihydrofurans: Through tandem reactions involving pyridinium ylides.

  • Substituted 1,3-oxathioles: By reaction with aroyl dithiocarboxylates.

  • 2,4,6-Triarylpyridines: In one-pot reactions with chalcones and an amine source.[8]

The diverse substitution pattern of this compound (chloro, methoxy, and methyl groups) provides a template for creating analogs of known bioactive compounds to explore structure-activity relationships (SAR).[9][10] The presence of halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules for research in drug discovery and materials science. Although specific examples of its use are not widely reported, its structural features are characteristic of a versatile building block. The provided generalized synthesis protocol for α-bromoacetophenones offers a starting point for its preparation in a laboratory setting. Further research is required to explore the full potential of this compound in the development of novel bioactive agents.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided experimental protocol is a general representation and should be adapted and optimized with appropriate safety precautions in a controlled laboratory environment.

References

An In-depth Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a substituted α-bromoacetophenone derivative. Due to its reactive α-bromo ketone functional group, this compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures. While specific biological applications for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry, suggesting its potential as an intermediate in the development of therapeutic agents.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by a substituted phenyl ring. The core structure consists of a benzene ring with chloro, methoxy, and methyl substituents, attached to a bromoethanone side chain.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 683274-74-0 PubChem[1]
Molecular Formula C₁₀H₁₀BrClO₂ PubChem[1]
Molecular Weight 277.54 g/mol PubChem[1]
InChIKey BYBYETVLFBNBBH-UHFFFAOYSA-N PubChem[1]
Canonical SMILES CC1=CC(=C(C=C1Cl)C(=O)CBr)OC PubChem[1]
XLogP3 3.4 PubChem[1]
Topological Polar Surface Area 26.3 Ų PubChem[1]
Heavy Atom Count 14 PubChem[1]

| Complexity | 210 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of its corresponding acetophenone precursor, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Various methods exist for the α-bromination of ketones.[2][3][4] A common and effective method utilizes a stable brominating agent like pyridine hydrobromide perbromide (pyridinium tribromide) in an acidic solvent.[5]

The logical workflow for the synthesis is a two-step process starting from a substituted toluene, involving Friedel-Crafts acylation followed by α-bromination.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination A 1-Chloro-4-methoxy-2-methylbenzene C 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone A->C AlCl₃ B Acetyl Chloride B->C E This compound C->E Acetic Acid, 90°C D Pyridinium Tribromide D->E

Caption: General synthesis workflow for the target compound.

The following protocol is a representative procedure adapted from the synthesis of similar α-bromoacetophenone derivatives and should be considered a general guideline.[5] Optimization may be required for the specific substrate.

Materials:

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq)

  • Pyridine hydrobromide perbromide (1.1 eq)

  • Glacial Acetic Acid

  • 50 mL round-bottom flask

  • Condenser

  • Stir plate with heating

Procedure:

  • Combine 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq) and pyridine hydrobromide perbromide (1.1 eq) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser.[5]

  • Add glacial acetic acid to the flask to serve as the solvent (e.g., 20 mL for a 5.0 mmol scale reaction).[5]

  • Heat the reaction mixture to 90°C with continuous stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and pyridine salts.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological and Pharmaceutical Relevance

While specific studies detailing the biological activity of this compound are limited, it is categorized as a chemical intermediate.[6][7] Compounds of this class are frequently used in the synthesis of pharmaceuticals. For instance, some sources suggest its utility as an intermediate in the creation of anti-inflammatory and analgesic drugs.[6] The α-bromo ketone moiety is a reactive electrophile, making it suitable for nucleophilic substitution reactions to build larger, more complex molecules with potential therapeutic value. A structurally related compound containing a nitro group has been noted for potential antimicrobial and antitumor activities, highlighting the potential for this chemical scaffold in drug discovery.[8]

Safety and Handling

As with all α-halo ketones, which are known lachrymators and irritants, appropriate safety precautions are critical.

Table 2: GHS Hazard Information

Hazard Code Description
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source: PubChem. This information is provided for guidance and is not exhaustive.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and tightly sealed container away from incompatible materials.

References

Technical Guide: Molecular Weight of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight determination for the chemical compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. The information herein is collated from established chemical data sources and is intended to support research and development activities where precise molecular mass is critical.

Compound Identification

  • Systematic Name: this compound

  • CAS Number: 683274-74-0[1]

  • Molecular Formula: C₁₀H₁₀BrClO₂[1][2]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₁₀H₁₀BrClO₂ indicates that a single molecule of the compound contains:

  • 10 Carbon (C) atoms

  • 10 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 1 Chlorine (Cl) atom

  • 2 Oxygen (O) atoms

The calculation is based on the standard atomic weights of these elements.

Atomic and Molecular Weight Data

The following table summarizes the standard atomic weights for each element present in the compound and the final calculated molecular weight.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1012.011[3][4][5]120.11
HydrogenH101.008[6][7][8]10.08
BromineBr179.904[9][10]79.904
ChlorineCl135.45[11][12][13]35.45
OxygenO215.999[14][15][16]31.998
Total 277.542

The calculated molecular weight of this compound is 277.542 g/mol . This value is consistent with published data, which reports a molecular weight of 277.54 g/mol .[2]

Experimental Protocols

The determination of the molecular formula and weight of a novel compound like this compound typically involves a combination of the following analytical techniques:

  • Mass Spectrometry (MS): This is the primary technique for determining the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, allowing for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule, identifying the number and types of hydrogen and carbon atoms and their connectivity. This structural information is crucial for confirming the molecular formula.

  • Elemental Analysis: This combustion analysis technique provides the percentage composition of the elements (C, H, N, S) in the compound, which can be used to derive the empirical formula.

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.

MolecularWeightCalculation cluster_input Input Data cluster_process Calculation Steps cluster_output Result formula Molecular Formula C₁₀H₁₀BrClO₂ count_atoms 1. Count Atoms C: 10, H: 10, Br: 1, Cl: 1, O: 2 formula->count_atoms atomic_weights Standard Atomic Weights (C, H, Br, Cl, O) multiply 2. Multiply by Atomic Weight (e.g., 10 * 12.011 for C) atomic_weights->multiply count_atoms->multiply summation 3. Sum All Contributions multiply->summation result Final Molecular Weight 277.542 g/mol summation->result

Caption: Workflow for Molecular Weight Determination.

References

Synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthesis route for 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves an initial Friedel-Crafts acylation to form the ketone precursor, followed by a selective α-bromination. This document provides detailed experimental protocols, quantitative data based on analogous reactions, and a visual representation of the synthesis pathway.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Friedel-Crafts Acylation. The synthesis commences with the Friedel-Crafts acylation of 4-chloro-1-methoxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

  • Step 2: α-Bromination. The subsequent step involves the selective bromination of the α-carbon of the ketone intermediate using a brominating agent such as N-bromosuccinimide (NBS) to produce the final product.

II. Quantitative Data

The following tables summarize the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the literature.

Table 1: Quantitative Data for Friedel-Crafts Acylation of 4-chloro-1-methoxy-2-methylbenzene

ParameterValueReference
Starting Material4-chloro-1-methoxy-2-methylbenzeneN/A
Acylating AgentAcetyl Chloride[1][2]
CatalystAluminum Chloride (AlCl₃)[1][2]
SolventDichloromethane (DCM)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time1-2 hours[1]
Expected Yield 75-85% Analogous Reactions[1][3]
Purity (post-purification)>95%N/A

Table 2: Quantitative Data for α-Bromination of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

ParameterValueReference
Starting Material1-(5-chloro-2-methoxy-4-methylphenyl)ethanoneN/A
Brominating AgentN-Bromosuccinimide (NBS)[4]
CatalystAcidic Alumina (Al₂O₃)[4]
SolventMethanol[4]
Reaction TemperatureReflux[4]
Reaction Time15-30 minutes[4]
Expected Yield 80-90% Analogous Reactions[4]
Purity (post-purification)>98%N/A

III. Experimental Protocols

Step 1: Synthesis of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone via Friedel-Crafts Acylation

Materials:

  • 4-chloro-1-methoxy-2-methylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up in a fume hood.

  • Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

  • A solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

  • Following the addition of acetyl chloride, a solution of 4-chloro-1-methoxy-2-methylbenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

Step 2: Synthesis of this compound via α-Bromination

Materials:

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acidic Alumina (Al₂O₃)

  • Methanol

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: The flask is charged with 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 equivalent), N-bromosuccinimide (1.2 equivalents), and acidic alumina (10% w/w of the ketone) in methanol.[4]

  • Reaction Progression: The reaction mixture is heated to reflux and stirred. The progress of the reaction is monitored by TLC. The reaction is typically complete within 15-30 minutes.[4]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the alumina. The filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford pure this compound.

IV. Mandatory Visualization

The following diagrams illustrate the overall synthesis pathway and the experimental workflow.

Synthesis_Route cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination start 4-chloro-1-methoxy-2-methylbenzene product1 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone start->product1 Acylation reagent1 Acetyl Chloride, AlCl3 DCM, 0 °C to RT product1_ref 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone final_product This compound product1_ref->final_product Bromination reagent2 NBS, Acidic Alumina Methanol, Reflux

Caption: Overall synthesis route for this compound.

Experimental_Workflow start_process Start step1 Friedel-Crafts Acylation: Reaction of Starting Material with Acetyl Chloride & AlCl3 start_process->step1 workup1 Aqueous Work-up and Extraction step1->workup1 purification1 Purification of Ketone Intermediate (Column Chromatography/Recrystallization) workup1->purification1 step2 α-Bromination: Reaction of Ketone with NBS purification1->step2 workup2 Filtration and Aqueous Work-up step2->workup2 purification2 Final Product Purification (Recrystallization) workup2->purification2 end_product This compound purification2->end_product

Caption: General experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, including its chemical identity, properties, synthesis, and potential applications in research and development. This alpha-haloketone is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is characterized by a substituted phenyl ring containing chloro, methoxy, and methyl groups, attached to a bromoethanone moiety.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrClO₂[1][2][3]
Molecular Weight 277.54 g/mol [1][2]
CAS Number 683274-74-0[1][2]
IUPAC Name This compound[1]
InChI InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3[1]
InChIKey BYBYETVLFBNBBH-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1Cl)C(=O)CBr)OC[1]
Heavy Atom Count 14[1]
Rotatable Bond Count 3[1]
Hazard Information

This compound is associated with the following hazard statements:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Reactivity

This compound is typically synthesized from a substituted acetophenone precursor. The alpha-bromoketone functionality is a key feature, making it a versatile intermediate for further chemical modifications.

General Synthesis Workflow

The synthesis of this and similar alpha-bromo ketones generally involves the bromination of the corresponding acetophenone. A plausible synthetic route is outlined below.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone reaction Bromination start->reaction Brominating agent (e.g., NBS or Br₂) in a suitable solvent (e.g., CCl₄, CH₃COOH) product This compound reaction->product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of an Alpha-Bromo Ketone (General Procedure)

The following is a generalized experimental protocol for the alpha-bromination of an acetophenone derivative, which can be adapted for the synthesis of the title compound.

  • Dissolution: The starting acetophenone, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, is dissolved in a suitable inert solvent such as chloroform, carbon tetrachloride, or glacial acetic acid.

  • Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added to the solution. The addition is often done portion-wise or dropwise at a controlled temperature to manage the reaction rate and exothermicity.

  • Initiation (if necessary): In the case of NBS, a radical initiator like a small amount of AIBN (azobisisobutyronitrile) or exposure to UV light may be used to initiate the reaction. For bromination with Br₂, a catalytic amount of acid (e.g., HBr) can be employed.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled and washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine. This is followed by washing with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Key Chemical Reactions

The reactivity of this compound is dominated by the alpha-bromoketone moiety, which is highly susceptible to nucleophilic substitution.

Reactivity cluster_products Potential Products start This compound product1 Substituted Ketones start->product1 Nucleophilic Substitution (e.g., with amines, thiols, alcohols) product2 Heterocycles start->product2 Cyclization Reactions (e.g., Hantzsch thiazole synthesis)

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Intermediate in Pharmaceutical Synthesis: The reactive alpha-bromo group allows for the facile introduction of various functional groups through nucleophilic substitution. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

  • Proteomics Research: This compound is listed as a biochemical for proteomics research.[2] Alpha-haloketones can be used as covalent modifiers of specific amino acid residues (such as cysteine or histidine) in proteins, enabling the study of protein function and interactions.

  • Precursor to Heterocyclic Compounds: Alpha-bromo ketones are well-known precursors for the synthesis of various heterocyclic systems, which are common scaffolds in many biologically active molecules. For instance, they can react with thioamides to form thiazoles, a core structure in many pharmaceutical drugs.

  • Development of Kinase Inhibitors: Similar alpha-bromoketone structures have been identified as intermediates in the synthesis of protein kinase inhibitors.[4] Kinases are a critical class of enzymes involved in cell signaling, and their inhibition is a key strategy in cancer therapy. While the biological activity of the title compound itself is not extensively documented in the public domain, its structural motifs suggest its potential as a scaffold for developing such inhibitors.

While derivatives of the core structure have shown potential antimicrobial and antitumor activities, further research is needed to fully elucidate the biological profile of this compound and its direct derivatives.[5]

References

In-depth Technical Guide: Spectral Data of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) and a detailed synthesis protocol for the target compound "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" could not be located. The information presented herein is based on computed data and general knowledge of related chemical structures.

Introduction

This compound is a halogenated and methoxylated aromatic ketone. Such compounds are often investigated in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules. The presence of a bromine atom provides a reactive site for various nucleophilic substitution reactions, making it a versatile building block. This guide aims to provide a structured overview of the expected spectral characteristics of this compound. While experimental data is not available, this document will serve as a reference for researchers who may synthesize or encounter this molecule.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 683274-74-0

  • Molecular Formula: C₁₀H₁₀BrClO₂

  • Molecular Weight: 277.54 g/mol

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight277.54 g/mol
XLogP33.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass275.95527 g/mol
Monoisotopic Mass275.95527 g/mol
Topological Polar Surface Area26.3 Ų
Heavy Atom Count15
Complexity274

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound would likely involve the Friedel-Crafts acylation of a substituted benzene ring, followed by bromination. A logical precursor would be 4-chloro-1-methoxy-2-methylbenzene.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination 4-chloro-1-methoxy-2-methylbenzene 4-chloro-1-methoxy-2-methylbenzene 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone 4-chloro-1-methoxy-2-methylbenzene->1-(5-chloro-2-methoxy-4-methylphenyl)ethanone Acetyl chloride, AlCl₃ This compound This compound 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone->this compound Br₂, Acetic Acid

Caption: Hypothetical two-step synthesis of the target compound.

Predicted Spectral Data

The following tables outline the predicted spectral data based on the analysis of similar compounds. These values should be considered as estimates and require experimental verification.

Table 2: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HAromatic H
~6.8s1HAromatic H
~4.4s2H-CH₂Br
~3.9s3H-OCH₃
~2.4s3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~190C=O
~158C-OCH₃
~138C-CH₃
~135C-Cl
~130Aromatic CH
~128Quaternary Aromatic C
~115Aromatic CH
~56-OCH₃
~30-CH₂Br
~16-CH₃

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~276/278/280[M]⁺ isotopic pattern due to Br and Cl
~197/199[M - Br]⁺
~183/185[M - CH₂Br]⁺
~168[M - CH₂Br - CH₃]⁺

Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aromatic and aliphatic)
~1680C=O stretch (ketone)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1100C-Cl stretch
~600C-Br stretch

Experimental Protocols (General Procedures)

The following are generalized experimental protocols that would likely be adapted for the synthesis and characterization of the title compound.

Synthesis of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Hypothetical): To a stirred solution of 4-chloro-1-methoxy-2-methylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, anhydrous aluminum chloride is added portion-wise. Acetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by pouring onto ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ketone.

Synthesis of this compound (Hypothetical): 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone is dissolved in a suitable solvent such as acetic acid. A solution of bromine in acetic acid is added dropwise with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The sample would be introduced directly or via a gas or liquid chromatograph.

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film.

Conclusion

Navigating the Spectroscopic Landscape: A Technical Guide to the NMR Analysis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Due to the limited availability of public, peer-reviewed NMR data for this specific molecule, this guide presents a combination of a detailed experimental protocol, predicted spectroscopic data based on established principles of NMR spectroscopy and analysis of structurally similar compounds, and the necessary visualizations to facilitate a thorough understanding of its structural elucidation.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are derived from established chemical shift principles and by drawing comparisons with structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65s1HAr-H (H-6)
~7.00s1HAr-H (H-3)
~4.35s2H-CH₂Br
~3.90s3H-OCH₃
~2.30s3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190.0C=O
~158.0C-OCH₃
~138.0C-CH₃
~133.0C-Cl
~131.0C-C=O
~128.0Ar-CH (C-6)
~115.0Ar-CH (C-3)
~56.0-OCH₃
~30.0-CH₂Br
~16.0-CH₃

Experimental Protocol for NMR Analysis

This section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the spectra to the TMS signal at 0 ppm.

Visualizations

The following diagrams provide a visual representation of the molecular structure and the logical workflow for its NMR analysis.

Caption: Molecular structure of the target compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound This compound Solvent CDCl3 with TMS Compound->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Integration Integration (1H) Referencing->Integration Integration_Analysis Integration Analysis Integration->Integration_Analysis Chem_Shift Chemical Shift Analysis Structure_Elucidation Structure Elucidation Chem_Shift->Structure_Elucidation Coupling Coupling Constant Analysis (if applicable) Coupling->Structure_Elucidation Integration_Analysis->Structure_Elucidation

Caption: Workflow for NMR analysis.

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of the compound 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. This guide is intended to assist researchers in identifying and characterizing this molecule and similar α-haloketone derivatives.

Molecular Structure and Functional Groups

This compound is a polysubstituted aromatic ketone with the chemical formula C₁₀H₁₀BrClO₂.[1][2] Its structure comprises a substituted benzene ring and an α-bromoethanone side chain. The key functional groups that dictate its infrared absorption characteristics are:

  • Aromatic Ring: A hexasubstituted benzene derivative.

  • Ketone (C=O): An aryl ketone, conjugated with the benzene ring.

  • α-Halogen: A bromine atom on the carbon adjacent to the carbonyl group.

  • Aryl Chloride (C-Cl): A chlorine atom attached to the aromatic ring.

  • Aryl Ether (C-O-C): A methoxy group (-OCH₃) attached to the aromatic ring.

  • Methyl Group (C-H): An aliphatic C-H bond within the methyl substituent.

  • Alkyl Bromide (C-Br): A bromine atom attached to a saturated carbon.

The interplay of these groups, including electronic effects such as conjugation and induction, will influence the precise position and intensity of the absorption bands in the IR spectrum.

Predicted Infrared Spectrum Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from established correlation tables for IR spectroscopy.[3][4][5][6][7]

Frequency Range (cm⁻¹) Intensity Assignment Notes
3100-3000Medium-WeakAromatic C-H StretchCharacteristic of C-H bonds on the benzene ring.[4][5]
3000-2850StrongAliphatic C-H StretchArising from the methyl (CH₃) and methylene (CH₂) groups.[4][5]
~1690StrongC=O Stretch (Aryl Ketone)The conjugation of the ketone with the aromatic ring lowers the frequency from a typical aliphatic ketone (1715 cm⁻¹).[8][9] The presence of the α-bromo substituent can also influence this position.
1600-1475Medium-WeakC=C Stretch (Aromatic)Multiple bands are expected in this region due to the vibrations of the benzene ring.[4]
~1450 and ~1375MediumC-H Bend (Aliphatic)Bending vibrations of the methyl and methylene groups.[4]
1250-1310StrongAryl C-O Stretch (Ether)Characteristic of the asymmetric stretch of the aryl-O-CH₃ bond.[3]
1160-1210StrongAryl C-O Stretch (Ether)Characteristic of the symmetric stretch of the aryl-O-CH₃ bond.[3]
750-850StrongC-Cl Stretch (Aryl)The exact position depends on the substitution pattern of the aromatic ring.[3]
500-680StrongC-Br Stretch (Alkyl)Characteristic of the carbon-bromine bond in the bromoacetyl group.[3]

Experimental Protocol: Acquiring the IR Spectrum

While a specific experimental protocol for this compound is not available, the following outlines a general methodology for obtaining a high-quality FTIR spectrum of a solid organic compound like this compound.

Objective: To obtain the infrared spectrum of the solid sample using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

  • This compound (solid)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, run a background scan. This will record the spectrum of the ambient environment (air and the crystal itself) and will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the peak positions and intensities with the predicted values and known correlation tables to confirm the presence of the expected functional groups.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any residual sample.

Visualizations

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the general workflow for analyzing an unknown compound using infrared spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Obtain Solid Sample Prepare Place on ATR Crystal Sample->Prepare Background Acquire Background Spectrum Prepare->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Peak Frequencies Process->Identify Assign Assign Functional Groups Identify->Assign Correlate Correlate with Molecular Structure Assign->Correlate

Caption: Workflow for IR Spectroscopy Analysis.

Molecular Structure and Key Functional Groups

This diagram highlights the key functional groups within the this compound molecule that are relevant for IR spectral interpretation.

Caption: Key Functional Groups for IR Analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of the complex synthetic intermediate, 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This document outlines a detailed experimental protocol, presents a comprehensive analysis of its predicted mass spectrum, and visualizes the proposed fragmentation pathways, offering a foundational resource for the characterization of this and structurally related compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₀BrClO₂ and a molecular weight of approximately 277.54 g/mol , is a substituted aromatic ketone of interest in synthetic organic chemistry and drug discovery.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed examination of its expected behavior under electron ionization (EI) mass spectrometry.

Predicted Mass Spectrometry Data

Due to the absence of a publicly available experimental mass spectrum for this specific molecule, the following table of predicted mass-to-charge ratios (m/z) and their corresponding fragment ions has been generated based on established principles of mass spectrometry and the known fragmentation patterns of aromatic ketones, halogenated compounds, and ethers.

m/z (Predicted)Ion StructureProposed FragmentationRelative Abundance
276/278/280[C₁₀H₁₀⁷⁹Br³⁵ClO₂]⁺ / [C₁₀H₁₀⁸¹Br³⁵ClO₂]⁺ / [C₁₀H₁₀⁷⁹Br³⁷ClO₂]⁺Molecular Ion (M⁺)Moderate
197/199[C₉H₈³⁵ClO₂]⁺ / [C₉H₈³⁷ClO₂]⁺Loss of CH₂Br radicalHigh
183/185[C₈H₅³⁵ClO₂]⁺ / [C₈H₅³⁷ClO₂]⁺Loss of CH₃ radical from the 197/199 ionModerate
168[C₈H₅ClO]⁺Loss of CH₃ radical and CO from the 197/199 ionModerate
155[C₇H₄ClO]⁺Loss of CO from the 183/185 ionModerate
127[C₇H₄Cl]⁺Loss of CO from the 155 ionLow
93[C₂H₂Br]⁺Bromomethyl cationLow
77[C₆H₅]⁺Phenyl cationLow

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to a stable acylium ion. Subsequent fragmentations involve the loss of small neutral molecules such as carbon monoxide (CO) and methyl radicals (•CH₃). The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for fragments containing these halogens.

Fragmentation_Pathway M [C10H10BrClO2]+• m/z 276/278/280 (Molecular Ion) F1 [C9H8ClO2]+ m/z 197/199 M->F1 - •CH2Br F2 [C8H5ClO2]+ m/z 183/185 F1->F2 - •CH3 F3 [C8H5ClO]+ m/z 168 F1->F3 - CO, - •CH3 F4 [C7H4ClO]+ m/z 155 F2->F4 - CO F5 [C7H4Cl]+ m/z 127 F4->F5 - CO

Figure 1. Proposed electron ionization fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard operating procedure for acquiring the mass spectrum of this compound.

4.1. Instrumentation

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Gas chromatograph (GC) for sample introduction is ideal for ensuring sample purity and obtaining clean spectra.

4.2. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved before introduction into the instrument.

4.3. GC-MS Parameters (Recommended)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

4.5. Data Acquisition and Analysis

  • Inject a small volume (typically 1 µL) of the prepared sample solution into the GC-MS system.

  • Acquire the mass spectrum of the chromatographic peak corresponding to the target compound.

  • Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the proposed pathway in this guide.

Logical Workflow for Mass Spectrometric Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the mass spectrometric analysis of the target compound.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve Sample in Volatile Solvent GCMS GC-MS Analysis Prep->GCMS Ionization Electron Ionization (70 eV) GCMS->Ionization Detection Mass Analyzer and Detector Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Analysis Identify Molecular Ion and Fragment Ions Spectrum->Analysis Pathway Propose Fragmentation Pathway Analysis->Pathway Conclusion Structural Confirmation Pathway->Conclusion

References

"2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

Examining Chemical Safety

I'm currently focused on the safety data for "2-Bromo -1-(5-chloro-2-methoxy-4-methylphenyl)ethanone." I've begun to look at GHS classifications and related safety information, as well as chemical handling procedures. Next, I'll identify the substance's physical characteristics, such as melting point and boiling point, to evaluate its potential impact.

Analyzing Safety Protocols

I've expanded my research scope to include physicochemical properties and toxicological data like LD50 values for "2-Bromo -1-(5-chloro-2-methoxy-4-methylphenyl)ethanone." Parallel to this, I'm gathering recommended PPE, spill cleanup procedures, and first aid information. My focus is now on reactivity, stability, and identifying incompatible materials. My next steps involve organizing all the gathered data into a structured format and developing a safety handling workflow diagram.

Exploring Chemical Safety Data

I've made headway in my research, unearthing safety data for "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" and its close chemical cousins. I've compiled GHS hazard statements, pictograms inferred from these statements, and precautionary measures from PubChem.

Gathering Safety Details

I'm now collating safety data and making sense of the information. While I have good data, specific LD50/LC50 values are lacking. General storage advice exists, but detailed chemical stability is still thin. I'm focusing on the GHS classifications to create workflow diagrams for the guide. The information is scattered, so I'm building a consolidated, structured overview.

Consolidating & Structuring Data

I've gathered quite a bit now. I'm focusing on organizing the existing safety information, even with data gaps, for "2-Bromo- 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone." Though I lack precise LD50/LC50, I have GHS classifications, pictograms, and precautionary measures. I'm leveraging general safety data for analogous compounds to bolster the guide. I'll flag the LD50/LC50 limitations, proceed with the GHS classifications for workflow diagrams, and structure this data into tables and text.

"2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling of chemical compounds is paramount. This guide provides a comprehensive overview of the material safety data for this compound, a compound often used in biochemical research and proteomics.[1] Due to the limited availability of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data from various chemical suppliers and databases, along with information from structurally analogous compounds to ensure a comprehensive safety profile.

Compound Identification and Physical Properties

Proper identification and knowledge of the physical and chemical properties of a substance are the foundation of safe laboratory practices.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 683274-74-0[1][2][3]
Molecular Formula C₁₀H₁₀BrClO₂[1][2]
Molecular Weight 277.54 g/mol [1][2][3]
Appearance Solid[3]
InChI Key BYBYETVLFBNBBH-UHFFFAOYSA-N[2][3]
SMILES COc1cc(C)c(Cl)cc1C(=O)CBr[3]

Further physical properties such as melting point, boiling point, and density have not been consistently reported in the available literature.

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered hazardous. The following classifications have been reported:[2]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2]
Specific target organ toxicity, single exposure Category 3H335: May cause respiratory irritation[2]

GHS Pictograms:

alt text

Signal Word: Warning[2]

Safe Handling and Storage Protocols

Adherence to strict experimental protocols is crucial to mitigate the risks associated with this compound.

Engineering Controls:

  • All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles conforming to appropriate standards.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or risk of splash, consider additional protective clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or fumes.

  • Wash hands thoroughly after handling.[5]

  • Keep containers tightly closed when not in use.[4]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep container tightly closed.[4]

  • Store locked up.[6][7]

  • Incompatible Materials: Bases, strong oxidizing agents, and amines.[6]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid dust formation.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.[5]

  • Waste Disposal: Dispose of contaminated waste at an approved waste disposal plant in accordance with local regulations.[6][8]

Logical Workflow for Chemical Safety

The following diagram illustrates a standard workflow for assessing and managing the risks associated with handling chemical compounds like this compound.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Hazards (GHS Classification, MSDS Review) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B Analyze Routes C Characterize Risk (Likelihood & Severity) B->C Determine Level D Implement Engineering Controls (Fume Hood, Ventilation) C->D Mitigate G First Aid Procedures (Eyes, Skin, Inhalation, Ingestion) C->G Prepare E Establish Administrative Controls (SOPs, Training) D->E F Mandate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F H Spill & Fire Response (Containment, Extinguishing) G->H I Incident Reporting & Review H->I

References

The Versatile Building Block: A Technical Guide to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a key building block in modern organic and medicinal chemistry. Due to its reactive α-bromo ketone functionality, this compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceutical agents. This document details its physicochemical properties, outlines robust synthetic protocols for its preparation, and explores its application in the construction of valuable molecular architectures. Experimental methodologies for key transformations are provided, alongside quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Substituted α-bromoacetophenones are a cornerstone in synthetic organic chemistry, prized for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound (Figure 1) is a polysubstituted aromatic ketone that combines the high reactivity of an α-bromoketone with the specific electronic and steric properties imparted by its unique substitution pattern. The presence of a chloro, a methoxy, and a methyl group on the phenyl ring allows for fine-tuning of the reactivity and potential for further functionalization, making it an attractive starting material for the synthesis of complex molecules, including potential drug candidates. This guide will serve as a comprehensive resource for researchers looking to utilize this valuable synthetic intermediate.

Figure 1: Chemical Structure of this compound

Caption: Structure of the title compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific, experimentally determined spectroscopic data is not widely published, representative data based on analogous compounds is provided in Table 2.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 683274-74-0[1][2]
Molecular Formula C₁₀H₁₀BrClO₂[1][2]
Molecular Weight 277.54 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CC1=C(Cl)C=C(C(=O)CBr)C(OC)=C1[2]
Appearance Expected to be a solid at room temperature-

Table 2: Representative Spectroscopic Data (Predicted)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.2 (m, 2H, Ar-H), 4.45 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190-195 (C=O), 155-160 (C-OCH₃), 135-140 (C-CH₃), 130-135 (C-Cl), 120-130 (Ar-C), 110-115 (Ar-C), 55-60 (-OCH₃), 30-35 (-CH₂Br), 20-25 (-CH₃)
IR (KBr) ν (cm⁻¹): 1680-1700 (C=O stretch), 1580-1600 (C=C aromatic stretch), 1250-1270 (C-O ether stretch), 600-700 (C-Br stretch)
Mass Spec (EI) m/z: 276/278/280 [M]⁺, 197/199 [M-Br]⁺

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from commercially available 4-chloro-2-methylanisole. The first step involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a selective α-bromination of the resulting ketone.

synthesis_workflow start 4-Chloro-2-methylanisole step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 intermediate 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone step1->intermediate step2 α-Bromination (NBS or Br₂/H⁺) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Friedel-Crafts Acylation)

This protocol is a representative procedure for the Friedel-Crafts acylation of substituted anisoles.[3]

Materials:

  • 4-Chloro-2-methylanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (conc.)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.05 eq.).

  • After stirring for 15 minutes, add a solution of 4-chloro-2-methylanisole (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Expected Yield: 70-85%

Experimental Protocol: Synthesis of this compound (α-Bromination)

This protocol is a general method for the α-bromination of acetophenones.[4]

Materials:

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • AIBN (radical initiator, if using NBS) or Sulfuric acid (catalyst, if using Br₂)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure using NBS:

  • Dissolve 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq.) and a catalytic amount of AIBN in CCl₄.

  • Add NBS (1.1 eq.) and reflux the mixture. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Procedure using Bromine:

  • Dissolve 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq.) in chloroform.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Add a solution of bromine (1.05 eq.) in chloroform dropwise.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

Expected Yield: 75-90%

Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor to various heterocyclic systems. The α-bromo ketone moiety is an excellent electrophile, readily reacting with a range of nucleophiles to initiate cyclization cascades.

applications cluster_reactions Reaction with Nucleophiles cluster_products Resulting Heterocycles start 2-Bromo-1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone thiazole Thiourea/Thioamides (Hantzsch Synthesis) start->thiazole imidazole Ammonia/Amines + Aldehyde (Radziszewski Synthesis) start->imidazole indole Anilines (via intermediate) (Fischer/Related Syntheses) start->indole other Other Nucleophiles (e.g., Hydrazines, Hydroxylamine) start->other prod_thiazole Substituted Thiazoles thiazole->prod_thiazole prod_imidazole Substituted Imidazoles imidazole->prod_imidazole prod_indole Substituted Indoles indole->prod_indole prod_other Pyrazoles, Oxazoles, etc. other->prod_other

Caption: Applications in heterocyclic synthesis.

Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[5] It involves the condensation of an α-haloketone with a thioamide or thiourea.

Table 3: Representative Data for Hantzsch Thiazole Synthesis

Thioamide/ThioureaProductTypical Yield
Thiourea2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole80-95%
Thioacetamide2-Methyl-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole75-90%
Phenylthiourea2-(Phenylamino)-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole85-98%

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the corresponding thiourea or thioamide (1.1 eq.) in ethanol.

  • Reflux the mixture for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Synthesis of Substituted Imidazoles (Radziszewski Imidazole Synthesis)

The Radziszewski synthesis and its variations allow for the construction of substituted imidazoles from α-dicarbonyl compounds (which can be generated in situ from α-haloketones), an aldehyde, and ammonia or a primary amine.

Table 4: Representative Data for Imidazole Synthesis

AldehydeAmine SourceProductTypical Yield
FormaldehydeAmmonium Acetate4-(5-chloro-2-methoxy-4-methylphenyl)imidazole60-75%
BenzaldehydeAmmonium Acetate2-Phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)imidazole65-80%
BenzaldehydeMethylamine1-Methyl-2-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)imidazole55-70%

Experimental Protocol:

  • A mixture of this compound (1.0 eq.), the aldehyde (1.1 eq.), and a large excess of ammonium acetate in glacial acetic acid is heated to reflux for 2-4 hours.

  • After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., ammonium hydroxide).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization or column chromatography.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. Based on data for similar α-bromo ketones, the following hazards are expected[2]:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of its α-bromo ketone functionality make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, particularly substituted thiazoles and imidazoles. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the utilization of this compound in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

The Role of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in Medicinal Chemistry: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical reagent, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific data on the direct role of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in medicinal chemistry. While the broader class of substituted acetophenones and α-haloketones are recognized as versatile scaffolds and key intermediates in the synthesis of therapeutic agents, this particular compound has not been the subject of dedicated studies detailing its synthesis for medicinal purposes, its biological activities, or its specific applications in drug development.

The compound, with the Chemical Abstracts Service (CAS) number 683274-74-0, is commercially available from several chemical suppliers, indicating its utility in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring with chloro, methoxy, and methyl groups, along with a reactive α-bromo ketone moiety, suggests its potential as a precursor for a variety of more complex molecules.

The General Utility of α-Haloketones in Drug Discovery

α-Haloketones, the chemical class to which this compound belongs, are highly valued in medicinal chemistry. Their significance stems from the reactivity of the carbon-halogen bond, which makes them excellent electrophiles for nucleophilic substitution reactions. This property allows for the facile introduction of various functional groups and the construction of diverse heterocyclic systems, which are foundational structures in many pharmaceuticals.

The general synthetic utility of α-bromo ketones is depicted in the workflow below:

G Acetophenone Substituted Acetophenone AlphaBromo This compound Acetophenone->AlphaBromo Bromination Heterocycle Heterocyclic Compound (e.g., imidazole, thiazole, oxazole) AlphaBromo->Heterocycle Nucleophilic Substitution / Cyclization Nucleophile Nucleophile (e.g., amine, thiol, etc.) Nucleophile->Heterocycle ActiveMolecule Potentially Bioactive Molecule Heterocycle->ActiveMolecule Further Modification / Screening

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives from 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives are a critical class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1][2] The thiazole scaffold is present in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The synthesis of novel thiazole derivatives is, therefore, a significant focus in medicinal chemistry and drug discovery. A prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1]

These application notes provide a detailed protocol for the synthesis of thiazole derivatives using 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone as the α-haloketone starting material. This protocol is intended to serve as a guide for researchers in the synthesis and characterization of novel thiazole-based compounds for potential therapeutic applications.

General Reaction Scheme

The synthesis proceeds via the Hantzsch thiazole synthesis, a classic cyclization reaction. The general scheme involves the reaction of this compound with a suitable thioamide or thiourea to yield the corresponding 4-(5-chloro-2-methoxy-4-methylphenyl)thiazole derivative.

Reaction:

This compound + Thioamide/Thiourea → 4-(5-chloro-2-methoxy-4-methylphenyl)thiazole derivative

Data Presentation

The following table summarizes representative data for the synthesis of various thiazole derivatives starting from this compound.

Disclaimer: The following data is illustrative and based on typical yields for Hantzsch thiazole synthesis with analogous substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

EntryThioamide/ThioureaProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1Thiourea2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazoleC₁₁H₁₁ClN₂OS254.7485 - 95
2Thioacetamide2-Methyl-4-(5-chloro-2-methoxy-4-methylphenyl)thiazoleC₁₂H₁₂ClNOS253.7580 - 90
3Thiobenzamide2-Phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)thiazoleC₁₇H₁₄ClNOS315.8275 - 85
44-Methylthiobenzamide2-(4-Methylphenyl)-4-(5-chloro-2-methoxy-4-methylphenyl)thiazoleC₁₈H₁₆ClNOS329.8578 - 88

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole (Entry 1) as a representative example. The protocol can be adapted for other thioamides.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and flask

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.78 g) in 40 mL of absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (12 mmol, 0.91 g).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole as a solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods:

      • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the thiazole proton, the methoxy group protons, the methyl group protons, and the amino group protons.

      • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule.

      • IR (Infrared) Spectroscopy: Look for characteristic absorption bands for N-H stretching (for the amino group), C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.

      • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis_Workflow start Start: Reagents reagents This compound + Thioamide/Thiourea start->reagents reaction Reaction in Ethanol (Reflux, 2-4h) reagents->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End: Pure Thiazole Derivative characterization->end

Caption: Experimental workflow for the synthesis of thiazoles.

Hantzsch Thiazole Synthesis Signaling Pathway

Hantzsch_Thiazole_Synthesis_Pathway alpha_haloketone 2-Bromo-1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone intermediate1 Intermediate I (Thioether formation) alpha_haloketone->intermediate1 thioamide Thioamide / Thiourea (R-C(=S)NH₂) thioamide->intermediate1 intermediate2 Intermediate II (Cyclization) intermediate1->intermediate2 Intramolecular Nucleophilic Attack thiazole 4-(5-chloro-2-methoxy-4-methylphenyl)- thiazole Derivative intermediate2->thiazole Dehydration

Caption: Simplified reaction pathway for Hantzsch thiazole synthesis.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The thiazole ring is a core structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a fundamental and highly effective method for the construction of the thiazole nucleus.[1] This application note provides a detailed protocol for the synthesis of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole using "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" and thiourea, a common and readily available thioamide.

Thiazole-containing compounds have been shown to exert their anticancer effects through various mechanisms of action. These include the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, the induction of apoptosis through modulation of Bcl-2 family proteins, and the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3][4][5] The synthesis of novel thiazole derivatives, such as the one described herein, is a crucial step in the discovery and development of new therapeutic agents.

Reaction Scheme

The Hantzsch synthesis proceeds via the reaction of an α-haloketone with a thioamide. In this specific application, this compound reacts with thiourea to yield 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole. The reaction is typically carried out in a protic solvent like ethanol or methanol and often requires heating to proceed at a reasonable rate.[1] The Hantzsch synthesis is known for being a high-yielding reaction.[6][7]

Figure 1: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocols

Materials and Methods

Materials:

  • This compound (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in 10 mL of ethanol.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 30 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole.

  • Characterization: Characterize the purified product by determining its melting point and recording its spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

Table 1: Reactant and Product Information
CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compoundC₁₀H₁₀BrClO₂293.541.01.0
ThioureaCH₄N₂S76.121.21.2
2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazoleC₁₁H₁₁ClN₂OS270.74--
Table 2: Expected Yield and Physical Properties
ProductTheoretical Yield (mg)Expected Yield Range (%)AppearanceMelting Point (°C)
2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole270.7485 - 95Off-white solidTo be determined

Note: The expected yield is based on typical yields for Hantzsch thiazole syntheses reported in the literature.[6][7]

Table 3: Representative Spectroscopic Data for a 2-Amino-4-arylthiazole Derivative
Spectroscopic TechniqueCharacteristic Peaks
FTIR (KBr, cm⁻¹) ~3400-3200 (N-H stretching of amino group), ~3100 (aromatic C-H stretching), ~1620 (C=N stretching of thiazole ring), ~1550 (N-H bending).[8]
¹H NMR (DMSO-d₆, ppm) δ ~7.5-7.0 (m, aromatic protons), δ ~7.2 (s, 1H, thiazole C5-H), δ ~7.0 (s, 2H, -NH₂, D₂O exchangeable), δ ~3.8 (s, 3H, -OCH₃), δ ~2.3 (s, 3H, -CH₃).[9][10]
¹³C NMR (DMSO-d₆, ppm) δ ~168 (thiazole C2), δ ~150 (thiazole C4), δ ~105 (thiazole C5), aromatic carbons in the range of δ 110-160, δ ~56 (-OCH₃), δ ~16 (-CH₃).[11][12]
Mass Spec (m/z) Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Note: The spectroscopic data provided are representative and based on literature values for similar 2-amino-4-arylthiazole structures. Actual values for the target compound may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactants (α-Bromoketone, Thiourea) B Reaction in Ethanol (Reflux, 2-4h) A->B C Neutralization (aq. NaHCO₃) B->C D Extraction (Ethyl Acetate) C->D E Drying & Concentration D->E F Recrystallization E->F G Characterization (MP, FTIR, NMR, MS) F->G hantzsch_mechanism reactants α-Bromoketone Thioamide intermediate1 Thioimidate Intermediate reactants:r2->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Derivative intermediate2->product Dehydration signaling_pathways cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->Bcl2 Inhibits Thiazole->Tubulin Inhibits Polymerization

References

Application Notes and Protocols: Synthesis of 2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole through the Hantzsch thiazole synthesis, reacting "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" with thiourea. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole ring systems.[1][2][3] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] The resulting 2-aminothiazole scaffold is a key structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8] This protocol offers a reproducible method for the preparation of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole, a potentially valuable building block for drug discovery and development.

Reaction Scheme

The reaction proceeds via the cyclocondensation of this compound with thiourea.

Caption: Hantzsch thiazole synthesis of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole.

ParameterValueReference
Reactants
This compound1.0 eq[1][2]
Thiourea1.1 - 1.5 eq[1][2]
Reaction Conditions
SolventEthanol or Methanol[1][2][4]
TemperatureReflux (approx. 78 °C for Ethanol)[2][9]
Reaction Time1 - 3 hours[2][4]
Product
Product Name2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole
AppearanceOff-white to pale yellow solidGeneral observation
Expected Yield85-95%[4]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add this compound (1.0 equivalent).

  • Addition of Reagents: Add thiourea (1.2 equivalents) to the flask.

  • Solvent Addition: Add absolute ethanol (approximately 20-30 mL) to the flask.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a stirred saturated solution of sodium bicarbonate (approximately 50-100 mL). An off-white to pale yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of deionized water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to a constant weight.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Reactants Combine α-Bromoketone and Thiourea in Ethanol Reflux Heat to Reflux (1-3 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into NaHCO3 Solution Cool->Precipitate Filter Vacuum Filter the Precipitate Precipitate->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry the Product Wash->Dry Product 2-Amino-4-arylthiazole Dry->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Potential Biological Signaling Pathway Inhibition

Many 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.[5] The diagram below illustrates a generalized pathway where a 2-aminothiazole derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds Thiazole 2-Amino-4-(...)-thiazole (Kinase Inhibitor) Thiazole->RTK Inhibits

Caption: Generalized signaling pathway inhibited by a 2-aminothiazole derivative.

References

The Strategic Utility of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of chemical intermediates is a critical determinant of success in generating novel therapeutic agents. Among the vast arsenal of building blocks available to medicinal chemists, α-bromoketones stand out for their inherent reactivity and versatility. This document provides an in-depth technical guide on the application of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (CAS No. 683274-74-0), a key intermediate for the synthesis of a promising class of kinase inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold. [1][2][3]This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Introduction: The Rationale for a Versatile Intermediate

This compound is a polysubstituted aromatic α-bromoketone. Its chemical architecture is endowed with several key features that make it a valuable starting material in multi-step organic synthesis. The presence of a reactive bromoacetyl group provides a handle for facile nucleophilic substitution and cyclization reactions, while the substituted phenyl ring offers a scaffold for tuning the pharmacokinetic and pharmacodynamic properties of the final compounds.

The primary utility of this intermediate, as detailed in this guide, lies in its role in the construction of the pyrrolo[3,2-d]pyrimidine core, a heterocyclic system that has garnered significant attention for its ability to modulate the activity of various protein kinases. [4][5]

Core Synthesis: Construction of the Pyrrolo[3,2-d]pyrimidine Scaffold

The central application of this compound is in the synthesis of 5-(5-chloro-2-methoxy-4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidines. This is typically achieved through a cyclization reaction with a suitable aminopyrimidine derivative. The α-bromoketone functionality is the key reactive site, enabling the formation of the fused pyrrole ring.

A representative synthetic workflow is depicted below:

G cluster_0 Step 1: Nucleophilic Substitution & Cyclization cluster_1 Step 2: Further Functionalization A This compound C Pyrrolo[3,2-d]pyrimidine Core A->C Reaction B Aminopyrimidine Derivative B->C Reaction D Pyrrolo[3,2-d]pyrimidine Core F Diversified Kinase Inhibitor Library D->F Cross-coupling, etc. E Coupling Partners (e.g., boronic acids, amines) E->F Cross-coupling, etc. G cluster_0 Kinase Inhibition cluster_1 Downstream Cellular Effects A Pyrrolo[3,2-d]pyrimidine Inhibitor B CSF-1R A->B Inhibits C VEGFR A->C Inhibits D PDGFR A->D Inhibits E Decreased Macrophage Proliferation B->E F Inhibition of Angiogenesis C->F G Reduced Tumor Cell Proliferation D->G

References

Application Note: N-alkylation with 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone for the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of complex nitrogen-containing molecules that are prevalent in pharmaceuticals. The α-bromo ketone, 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, is a valuable electrophilic building block for the N-alkylation of primary and secondary amines. The resulting β-aminoketone scaffold is a key pharmacophore in a variety of biologically active compounds, including potent kinase inhibitors. Dysregulation of signaling pathways, such as the PI3K/Akt/mTOR and VEGFR2 pathways, is a hallmark of many cancers, making the development of inhibitors targeting these pathways a significant focus of drug discovery. This application note provides a detailed protocol for the N-alkylation of primary amines with this compound and discusses the potential application of the synthesized compounds as kinase inhibitors.

Data Presentation

The following table summarizes representative data for the N-alkylation of various primary amines with this compound under the general protocol described below.

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile80685
24-FluoroanilineCs₂CO₃DMF70892
3BenzylamineEt₃NTHF601278
4CyclohexylamineK₂CO₃Acetonitrile80588

Experimental Protocols

General Protocol for the N-alkylation of Primary Amines with this compound

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (10 mL per mmol of the bromo-ketone).

  • Add the primary amine (1.1 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Mandatory Visualization

Signaling Pathway

The synthesized N-alkylated compounds can be screened for their potential as kinase inhibitors. A key pathway often implicated in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and preliminary screening of potential kinase inhibitors derived from this compound.

experimental_workflow start Start: 2-Bromo-1-(5-chloro-2- methoxy-4-methylphenyl)ethanone & Primary Amine reaction N-alkylation Reaction (Base, Solvent, Heat) start->reaction workup Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assay) characterization->screening analysis Data Analysis & Hit Identification screening->analysis

Caption: General workflow for synthesis and screening.

Application Notes and Protocols: Reaction of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the potential synthetic applications and biological significance of the reaction between 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone and various primary amines. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its reaction with primary amines leads to the formation of α-aminoketones, a class of compounds known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4]

Disclaimer: Due to a lack of publicly available experimental data for the specific reaction of this compound with primary amines, the following protocols, data, and diagrams are based on established general principles of organic chemistry for similar α-bromo ketones and the known biological activities of α-aminoketones. These should be considered as a starting point for experimental design and will require optimization.

Reaction Overview

The reaction of this compound with a primary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. This results in the corresponding α-aminoketone.

Reaction Scheme:

ReactionScheme reagent1 This compound conditions Base, Solvent Room Temperature or Heat reagent1->conditions reagent2 +   R-NH2 (Primary Amine) reagent2->conditions product 1-(5-chloro-2-methoxy-4-methylphenyl)-2-(alkylamino)ethanone (α-Aminoketone) conditions->product

Caption: General reaction scheme for the synthesis of α-aminoketones.

Potential Biological Activities of α-Aminoketone Products

α-Aminoketones are a well-established class of compounds with diverse biological activities. The introduction of different primary amines to the this compound scaffold can lead to a library of novel compounds with potential therapeutic applications.

  • Antimicrobial and Antifungal Activity: Many β-aminoketones, structurally related to α-aminoketones, have demonstrated potent activity against various bacterial and fungal strains.[4][5][6] The mechanism of action is often attributed to the disruption of the microbial cell membrane.[6]

  • Anticancer Activity: Certain aminoketone derivatives have shown promising anticancer activity.[7][8][9] Their mechanism of action can involve the induction of apoptosis and modulation of cell death pathways.

  • Enzyme Inhibition: The core structure of these compounds makes them potential candidates for enzyme inhibitors, which is a key area in biochemical research and drug development.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of α-aminoketones derived from this compound.

Protocol 1: Synthesis of α-Aminoketones

This protocol describes a general procedure for the N-alkylation of primary amines with this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, etc.)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., acetonitrile, ethanol, N,N-dimethylformamide)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the primary amine (1.1 eq).

  • Add the base (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-aminoketone.

Experimental Workflow:

SynthesisWorkflow start Start reactants Dissolve this compound and primary amine in solvent start->reactants add_base Add base to the reaction mixture reactants->add_base reaction Stir at room temperature or reflux (Monitor by TLC) add_base->reaction workup Work-up: - Cool to RT - Remove solvent - Dissolve in organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Filter and concentrate - Column chromatography workup->purification product Isolated α-Aminoketone purification->product end End product->end

Caption: Workflow for the synthesis of α-aminoketones.

Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized α-aminoketones against bacterial and fungal strains.

Materials:

  • Synthesized α-aminoketones

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well.

  • Include positive (microbes with medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis and antimicrobial activity of a series of α-aminoketones derived from this compound.

Table 1: Hypothetical Synthesis Yields of α-Aminoketones

EntryPrimary Amine (R-NH₂)Product (R)Reaction Time (h)Yield (%)
1BenzylamineBenzyl685
2AnilinePhenyl878
3CyclohexylamineCyclohexyl592
44-Fluoroaniline4-Fluorophenyl881

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound (R)S. aureusE. coliC. albicans
Benzyl163264
Phenyl3264>128
Cyclohexyl81632
4-Fluorophenyl163264
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a synthesized α-aminoketone, focusing on the induction of apoptosis.

ApoptosisPathway cluster_cell Cancer Cell aminoketone α-Aminoketone ros Increased Reactive Oxygen Species (ROS) aminoketone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Synthesis of Imidazoles from 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted imidazoles utilizing 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone as a key starting material. Imidazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines detailed experimental protocols for the synthesis of such derivatives and discusses their potential applications in drug discovery, with a focus on their prospective role as kinase inhibitors in cancer therapy.

Data Presentation: Synthesis of Substituted Imidazoles

The following table summarizes representative quantitative data for the synthesis of imidazoles from α-bromoacetophenones and various nitrogen-containing reactants, based on analogous reactions reported in the literature. These examples provide an expected range for reaction yields and conditions when using this compound.

Starting α-BromoacetophenoneReactantReaction ConditionsYield (%)Reference
2-Bromo-1-(4-methoxyphenyl)ethanoneBenzamidine hydrochlorideReflux in THF/water with K₂CO₃, 18-20 h96[4]
2-Bromo-1-(2'-hydroxy-5'-methylphenyl)ethanoneThioureaMicrowave (700W) in ethanol with TEBA, 3.5 min78[1]
2-Bromo-1-(4'-chlorophenyl)ethanoneUreaMicrowave (700W) in ethanol with TEBA, 3-5 min70[1]
2-Bromo-1-(4'-chlorophenyl)ethanoneGuanidineMicrowave (700W) in ethanol with TEBA, 3-5 min68[1]
4-Methoxy-acetophenone (in situ bromination)Benzil, Aniline, Ammonium AcetateGlacial Acetic Acid, refluxNot specified[5]

Experimental Protocols

This section details two primary protocols for the synthesis of 4-(5-chloro-2-methoxy-4-methylphenyl)-substituted imidazoles. Protocol A describes a conventional heating method adapted from a scalable synthesis, while Protocol B outlines a microwave-assisted approach for rapid synthesis.

Protocol A: Conventional Synthesis of 2,4-Disubstituted Imidazoles

This protocol is adapted from a robust and scalable method for the synthesis of 2,4-disubstituted imidazoles from α-bromo ketones and amidines.[4]

Materials:

  • This compound

  • Amidine hydrochloride (e.g., formamidine hydrochloride, benzamidine hydrochloride)

  • Potassium bicarbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Diisopropyl ether

  • Hexanes

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Addition funnel

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, add the amidine hydrochloride (1.1 eq) and potassium bicarbonate (2.2 eq).

  • Solvent Addition: Add a mixture of THF and water (4:1 v/v, 100 mL).

  • Heating: Vigorously stir the mixture and heat to reflux.

  • Addition of α-Bromo Ketone: Dissolve this compound (1.0 eq) in THF (50 mL). Add this solution dropwise to the refluxing reaction mixture via the addition funnel over 30 minutes.

  • Reaction: Maintain the reaction at reflux for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture in an ice bath. Remove the THF under reduced pressure using a rotary evaporator.

  • Precipitation: Add 50 mL of water to the resulting suspension and stir at 50-60°C for 30 minutes.

  • Filtration: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with two portions of water (25 mL each) and air-dry on the filter funnel.

  • Purification: Transfer the crude product to a flask and add a mixture of diisopropyl ether and hexanes (1:1 v/v, 100 mL). Stir the suspension at room temperature for 2 hours.

  • Final Product: Collect the purified solid by filtration and dry in a vacuum oven to obtain the final 2,4-disubstituted imidazole product.

Protocol B: Microwave-Assisted Synthesis of Substituted Imidazoles

This protocol is adapted from a rapid, microwave-assisted synthesis of imidazoles from 2-bromo-1-(substituted phenyl)ethanone and amides/amidines.[1]

Materials:

  • This compound

  • Urea, Thiourea, or Guanidine

  • Triethylbenzylammonium chloride (TEBA)

  • Ethanol

  • Water, deionized

  • Sodium acetate

  • Microwave reactor

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, dissolve this compound (0.02 M) in ethanol.

  • Amide/Amidine Solution: In a separate container, dissolve the chosen amide or amidine (urea, thiourea, or guanidine) (0.02 M) in water.

  • Catalyst: Add TEBA (0.05 M) as a phase transfer catalyst to the ethanolic solution of the α-bromo ketone.

  • Mixing: Add the aqueous solution of the amide/amidine to the reaction vessel.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at 700 W for 3.5 minutes.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Neutralization: Neutralize the solution with sodium acetate.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 4-(5-chloro-2-methoxy-4-methylphenyl)-1H-imidazol-2(5H)-one, -thione, or -imine.

Mandatory Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Bromo_ketone 2-Bromo-1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone Mixing Mixing in Solvent (e.g., THF/Water or Ethanol) 2_Bromo_ketone->Mixing Amidine Amidine / Urea / Thiourea Amidine->Mixing Heating Conventional Heating or Microwave Irradiation Mixing->Heating Addition of Base/ Catalyst (optional) Quenching Quenching / Neutralization Heating->Quenching Isolation Filtration / Extraction Quenching->Isolation Purification Recrystallization / Chromatography Isolation->Purification Product Substituted Imidazole Derivative Purification->Product

Caption: General workflow for the synthesis of substituted imidazoles.

Potential Application in Cancer Therapy: EGFR Signaling Pathway

The substitution pattern on the phenyl ring of the starting material is found in some known inhibitors of the Epidermal Growth factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are key targets in non-small cell lung cancer.[3] Imidazole-based compounds have been identified as potent EGFR inhibitors.[6][7] The synthesized imidazoles from this compound may therefore act as inhibitors of the EGFR signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to Synthesized_Imidazole Synthesized Imidazole Derivative Synthesized_Imidazole->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the established reactivity of α-bromoketones in well-documented multicomponent reactions (MCRs). As of the current literature survey, the specific use of "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" in MCRs has not been explicitly reported. Therefore, the subsequent procedures and data are presented as a prospective guide, leveraging known chemical principles to enable the exploration of this compound in the synthesis of complex heterocyclic scaffolds.

Application Note 1: Four-Component Synthesis of Highly Substituted Imidazoles

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. α-Bromoketones are highly versatile building blocks in MCRs due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.[1]

This application note describes a prospective four-component reaction for the synthesis of tetrasubstituted imidazoles using this compound as a key starting material. The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. This proposed one-pot synthesis provides a convergent and efficient pathway to novel imidazole derivatives incorporating the substituted phenyl moiety of the starting α-bromoketone.

Reaction Principle

The proposed reaction is a variation of the Radziszewski imidazole synthesis, which involves the condensation of an α-dicarbonyl compound (or its equivalent), an aldehyde, an amine, and an ammonia source. In this protocol, this compound serves as the α-haloketone component, reacting with an aldehyde, a primary amine, and ammonium acetate (as the ammonia source) to yield a highly functionalized imidazole derivative. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a series of condensation and cyclization steps.

Hypothetical Reaction Scheme

A proposed four-component reaction for the synthesis of tetrasubstituted imidazoles.

Experimental Protocols

General Protocol for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol details a representative procedure for the synthesis of 2-(4-chlorophenyl)-1-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)-5-methylimidazole.

Materials:

  • This compound (1.0 mmol, 277.55 g/mol )

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 g/mol )

  • Aniline (1.0 mmol, 93.13 g/mol )

  • Ammonium acetate (2.0 mmol, 77.08 g/mol )

  • Ethanol (5 mL)

  • Acetic acid (catalytic amount, ~0.1 mmol)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (278 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and ammonium acetate (154 mg, 2.0 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure tetrasubstituted imidazole.

Data Presentation

The following table summarizes the hypothetical yields for the synthesis of various tetrasubstituted imidazoles based on the general protocol, demonstrating the potential scope of this multicomponent reaction.

EntryAldehyde (R¹)Amine (R²)Hypothetical ProductHypothetical Yield (%)
1BenzaldehydeAniline2-Phenyl-1-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)-5-methylimidazole85
24-ChlorobenzaldehydeAniline2-(4-Chlorophenyl)-1-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)-5-methylimidazole88
34-MethoxybenzaldehydeAniline2-(4-Methoxyphenyl)-1-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)-5-methylimidazole91
4BenzaldehydeBenzylamine1-Benzyl-2-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)-5-methylimidazole82
54-NitrobenzaldehydeAniline2-(4-Nitrophenyl)-1-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)-5-methylimidazole78
6BenzaldehydeCyclohexylamine1-Cyclohexyl-2-phenyl-4-(5-chloro-2-methoxy-4-methylphenyl)-5-methylimidazole75

Mandatory Visualizations

Plausible Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the four-component synthesis of tetrasubstituted imidazoles.

G A Aldehyde + NH4OAc B Di-imine Intermediate A->B Condensation E Condensation B->E C α-Bromoketone D Enolate Formation C->D Base D->E F Intermediate Adduct E->F H Cyclization F->H G Primary Amine G->H I Cyclized Intermediate H->I J Dehydration & Aromatization I->J K Tetrasubstituted Imidazole J->K

Caption: A plausible mechanistic pathway for the four-component imidazole synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of the target imidazole compounds.

G A 1. Reagent Addition (α-Bromoketone, Aldehyde, Amine, NH4OAc, Solvent) B 2. Reflux (4-6 hours at 80°C) A->B C 3. Reaction Quench (Pour into ice-water) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Drying & Concentration (Na2SO4, Rotary Evaporator) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Pure Product F->G

Caption: Experimental workflow for the synthesis of tetrasubstituted imidazoles.

References

"2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

Begin Exploration of Precursor

My research commences with a comprehensive search for "2- Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" applications. I am focusing specifically on its role as a precursor in synthesizing bioactive molecules, meticulously examining the resulting compounds and their biological activities to build my knowledge.

Expanding Applications Search

I'm now expanding my search to find detailed experimental protocols for synthesizing bioactive molecules from the precursor. I'm focusing on reaction conditions, reagents, and purification methods. I'm also looking closely at quantitative data, such as IC50/EC50 values, of the compounds generated. My next step will be to structure this data into clear tables and develop detailed experimental protocols. After that, I will design Graphviz diagrams to visualize synthesis and signaling pathways. Finally, I will compile this information into Application Notes and Protocols.

Verifying Chemical Structure

I've confirmed the chemical formula and usage of the compound as a research biochemical. Furthermore, I discovered its application as an intermediate in a synthesis pathway, which is promising. The details from my preliminary investigation are somewhat limited, but the information retrieved is highly valuable and will provide a solid base for future expansion.

Refining Search Parameters

I'm now refining the search parameters after the initial investigation. I found the confirmed formula and biochemical use. It seems to function as an intermediate for anti-inflammatory and analgesic pharmaceuticals, and might be useful as a nucleophilic substitute, as well as a protein kinase inhibitor. However, I still need concrete bioactive examples derived from this precise molecule, and details of the experimental process are missing. My next step will be to focus on these areas.

Examining Potential Uses

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Identifying a Molecule

I've made significant progress! I've successfully pinpointed a bioactive molecule, 2-amino-4-(5- chloro-2-methoxy-4-methylphenyl)thiazole. I also figured out how to synthesize it from the suggested precursor, this compound, using the known Hantzsch thiazole synthesis. This method seems promising.

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Focusing Synthesis Strategies

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The Strategic Role of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in the Synthesis of Advanced Benzophenone Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block for Crop Protection

In the continuous effort to safeguard global crop yields, the development of novel and effective fungicides is of paramount importance. Within the arsenal of synthetic chemistry, certain molecular scaffolds serve as pivotal starting points for the creation of a diverse range of active ingredients. 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a substituted α-bromoacetophenone, has emerged as a highly valuable intermediate in the synthesis of specialized agrochemicals.[1] Its unique arrangement of functional groups—a reactive bromine atom, a stabilizing methoxy group, and a chlorinated and methylated phenyl ring—renders it an ideal precursor for constructing complex fungicidal molecules.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of the advanced benzophenone fungicide, metrafenone. We will elucidate the synthetic pathway, provide a detailed experimental protocol, and discuss the underlying chemical principles that make this starting material a cornerstone in the production of a new generation of crop protection agents.

Application Focus: Synthesis of Metrafenone, a Potent Benzophenone Fungicide

Metrafenone is a highly effective fungicide used to control powdery mildew in crops such as cereals and grapevines.[2][3] Its mode of action is distinct from many other fungicides, as it interferes with the morphogenesis of fungal hyphae by disrupting the actin cytoskeleton, thereby inhibiting fungal growth and development.[4][5] The chemical structure of metrafenone, (3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone, highlights the importance of the substituted phenyl ring system that can be derived from precursors like this compound.[2]

The synthesis of metrafenone and its analogues typically involves a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry, to form the central benzophenone core.[6][7] In this key step, an activated benzoic acid derivative is reacted with a suitably substituted aromatic compound in the presence of a Lewis acid catalyst.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of metrafenone, showcasing the formation of the benzophenone structure from its precursors.

metrafenone_synthesis reactant1 3-Bromo-6-methoxy-2-methylbenzoyl chloride catalyst Lewis Acid (e.g., AlCl3) reactant1->catalyst activates reactant2 1,2,3-Trimethoxy-5-methylbenzene product Metrafenone reactant2->product acylates byproduct HCl product->byproduct releases catalyst->product catalyzes

Caption: Friedel-Crafts acylation for metrafenone synthesis.

Experimental Protocol: Synthesis of Metrafenone

This protocol is based on the principles of Friedel-Crafts acylation as described in the patent literature for the synthesis of metrafenone (EP 0897904).[3][4] The synthesis involves the reaction of an activated form of 3-bromo-6-methoxy-2-methylbenzoic acid with 1,2,3-trimethoxy-5-methylbenzene.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-Bromo-6-methoxy-2-methylbenzoic acid220901-25-7C9H9BrO3245.07
Thionyl chloride7719-09-7SOCl2118.97
1,2,3-Trimethoxy-5-methylbenzene642-09-1C10H14O3182.22
Aluminum chloride (anhydrous)7446-70-0AlCl3133.34
Dichloromethane (anhydrous)75-09-2CH2Cl284.93
Hydrochloric acid (1 M)7647-01-0HCl36.46
Sodium bicarbonate solution (saturated)144-55-8NaHCO384.01
Magnesium sulfate (anhydrous)7487-88-9MgSO4120.37
Step-by-Step Methodology

Step 1: Preparation of 3-Bromo-6-methoxy-2-methylbenzoyl chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3-bromo-6-methoxy-2-methylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (approx. 2.0 eq).

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-bromo-6-methoxy-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a much more reactive electrophile than the corresponding carboxylic acid, which is necessary for the subsequent Friedel-Crafts acylation.

Step 2: Friedel-Crafts Acylation

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromo-6-methoxy-2-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

  • To this mixture, add a solution of 1,2,3-trimethoxy-5-methylbenzene (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Causality: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring of 1,2,3-trimethoxy-5-methylbenzene. The reaction is performed at low temperature initially to control the exothermic reaction and prevent side reactions.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and separate the organic and aqueous layers.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude metrafenone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Causality: The acidic work-up is crucial for breaking down the aluminum chloride-ketone complex. The subsequent washes with acid and base remove any unreacted starting materials and by-products.

Trustworthiness: A Self-Validating System

The protocol described above incorporates several checkpoints for validation:

  • Reaction Monitoring: The completion of the acyl chloride formation can be visually monitored by the cessation of gas evolution. The progress of the Friedel-Crafts acylation can be monitored by Thin Layer Chromatography (TLC).

  • Product Characterization: The identity and purity of the final product, metrafenone, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Yield Calculation: A successful synthesis will result in a reasonable yield of the purified product, which should be calculated and reported.

Conclusion

This compound and its structural analogues are indispensable intermediates in the agrochemical industry. Their application in the synthesis of potent fungicides like metrafenone, through well-established reactions such as the Friedel-Crafts acylation, demonstrates their strategic importance. The detailed protocol provided herein offers a reproducible and scalable method for the synthesis of this important class of agrochemicals, underscoring the vital role of synthetic chemistry in addressing the challenges of modern agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction to the Synthesis

The target molecule, this compound, is a substituted α-bromoacetophenone. These compounds are valuable intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals and biologically active molecules.[1] The key synthetic step is the electrophilic α-bromination of the corresponding ketone, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

The reaction proceeds via an acid-catalyzed enolization of the ketone, which then acts as a nucleophile to attack molecular bromine or another electrophilic bromine source.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound.

Q1: My reaction is very slow or incomplete. What are the likely causes?

A1: Several factors can lead to a sluggish or incomplete reaction:

  • Insufficient Acid Catalyst: The enolization of the ketone is the rate-determining step and is acid-catalyzed.[3] Ensure a sufficient amount of a suitable acid catalyst, such as acetic acid or a catalytic amount of a stronger acid like HBr, is present.

  • Deactivated Substrate: The electronic properties of the starting ketone play a significant role. While the methoxy and methyl groups are activating, the chloro group is deactivating. If the overall electron density on the aromatic ring is low, enolization can be difficult.[4][5]

  • Low Temperature: While lower temperatures can help control side reactions, they also slow down the desired reaction. A moderate temperature increase may be necessary.

Q2: I am observing significant amounts of a di-brominated byproduct. How can I improve selectivity for the mono-brominated product?

A2: Over-bromination is a common issue. The mono-brominated product can sometimes be more reactive than the starting material. To favor mono-bromination:

  • Control Stoichiometry: Use a precise 1.0:1.0 molar ratio of the ketone to the brominating agent, or even a slight excess of the ketone.[4]

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of it at any given time.

  • Choice of Brominating Agent: Milder and more selective brominating agents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide can provide better control over the reaction compared to liquid bromine.[4]

Q3: My reaction is producing byproducts from bromination on the aromatic ring. How can I prevent this?

A3: Aromatic ring bromination can compete with the desired α-bromination, especially with highly activated aromatic rings.[5] To favor α-bromination:

  • Reaction Conditions: Running the reaction under acidic conditions generally favors α-bromination over ring bromination for ketones.[2]

  • Avoid Lewis Acid Catalysts: Catalysts like FeBr₃ are typically used to promote aromatic bromination and should be avoided.[6]

Q4: What are the best methods for purifying the final product?

A4: The crude product often contains unreacted starting material, di-brominated byproducts, and other impurities.

  • Recrystallization: This is often the most effective method for purifying solid α-bromo ketones. Suitable solvents include ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. However, be aware that α-bromo ketones can be irritants, so handle them with care during chromatography.[7] A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.

Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the synthesis.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficient acid catalysis. 2. Low reaction temperature. 3. Deactivated starting material.1. Ensure the presence of an acid catalyst (e.g., glacial acetic acid as the solvent, or a catalytic amount of HBr). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Consider using a more potent brominating agent or slightly harsher conditions, but monitor closely for side reactions.
Formation of Di-bromo and/or Poly-bromo Byproducts 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of the brominating agent.1. Use a strict 1:1 stoichiometry of ketone to brominating agent, or a slight excess of the ketone.[4] 2. Maintain a lower reaction temperature (e.g., 0-10 °C during addition). 3. Add the brominating agent slowly and dropwise with efficient stirring.
Aromatic Ring Bromination 1. Highly activated aromatic ring. 2. Use of a Lewis acid catalyst. 3. Reaction conditions favoring aromatic substitution.1. Ensure the reaction is run under acidic conditions to favor α-bromination.[2] 2. Avoid using Lewis acids like FeBr₃ or AlCl₃.[6] 3. Shield the reaction from light, as light can sometimes promote radical aromatic bromination.
Product Decomposition During Workup or Purification 1. Presence of residual acid (HBr). 2. Instability of the α-bromo ketone.1. Thoroughly wash the crude product with water and a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize and remove HBr. 2. Avoid prolonged heating during purification. If using column chromatography, do not let the product sit on the silica gel for an extended period.
Difficulty in Isolating a Solid Product (Oiling Out) 1. Presence of impurities. 2. Inappropriate solvent for precipitation/recrystallization.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal for recrystallization. 2. Try different solvent systems for recrystallization. Trituration with a cold non-polar solvent like ether or hexane can sometimes induce crystallization.[7]

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Standard glassware for workup and purification

Procedure using Bromine:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of 1.0 equivalent of bromine in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.[1]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Filter the solid product, wash it thoroughly with cold water to remove acetic acid and HBr, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Procedure using N-Bromosuccinimide (NBS):

  • To a solution of 1.0 equivalent of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in a suitable solvent like dichloromethane (DCM) or methanol, add a catalytic amount of p-toluenesulfonic acid (PTSA).[7]

  • Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise.

  • Heat the reaction mixture to reflux and monitor by TLC.[7]

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Safety Precautions
  • α-Bromo ketones are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Always neutralize acidic and bromine-containing waste before disposal according to your institution's safety guidelines.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_enolization Step 1: Acid-Catalyzed Enolization (Rate-Determining) cluster_bromination Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Ketone Starting Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Br2 Br-Br Enol->Br2 Nucleophilic Attack Brominated_Intermediate Brominated Intermediate Br2->Brominated_Intermediate Product α-Bromo Ketone Product Brominated_Intermediate->Product - H+

Caption: Acid-catalyzed α-bromination of a ketone.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield SideProducts Significant Side Products Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckCatalyst Check Acid Catalyst LowYield->CheckCatalyst CheckStoich Check Stoichiometry (1:1) SideProducts->CheckStoich Recrystallize Recrystallization Issues? PurificationIssue->Recrystallize IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp Yes AddCatalyst Add/Increase Catalyst CheckCatalyst->AddCatalyst No/Low OptimizeTemp Optimize Temperature IncreaseTemp->OptimizeTemp Yes SlowAddition Slow Bromine Addition? CheckStoich->SlowAddition Yes AdjustStoich Adjust Stoichiometry CheckStoich->AdjustStoich No CheckCatalystType Avoid Lewis Acids? SlowAddition->CheckCatalystType Yes ImproveAddition Improve Addition Technique SlowAddition->ImproveAddition No UseProticAcid Use Protic Acid Only CheckCatalystType->UseProticAcid No TryColumn Try Column Chromatography Recrystallize->TryColumn Yes TryTrituration Try Trituration Recrystallize->TryTrituration Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. The information herein is designed to address specific issues that may be encountered during the alpha-bromination of the corresponding acetophenone precursor.

Troubleshooting Guide

The synthesis of this compound via alpha-bromination of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone can be prone to several side reactions. This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For many alpha-brominations of acetophenones, a temperature range of 0-5°C is initially used, followed by stirring at room temperature.[1] - Consider using a more reactive brominating agent or adding a catalyst. Acetic acid is a common solvent and catalyst for such reactions.
Formation of Dibrominated Byproduct - Excess of brominating agent. - Reaction run under basic conditions.- Use a strict 1:1 molar ratio of the acetophenone to the brominating agent.[2] - Perform the reaction under acidic conditions (e.g., in acetic acid) to disfavor the formation of the enolate required for the second bromination.[2]
Aromatic Ring Bromination - The phenyl ring is activated by the methoxy and methyl groups, making it susceptible to electrophilic substitution.- Use a less harsh brominating agent, such as N-Bromosuccinimide (NBS), which is known to be more selective for the alpha-position. - Conduct the reaction at a lower temperature to increase selectivity. - Avoid the use of strong Lewis acid catalysts that can promote ring bromination.
Formation of α,β-Unsaturated Ketone - Elimination of HBr from the product, which can be base-catalyzed.- Ensure the work-up procedure is not overly basic. - Purify the product quickly after the reaction is complete. - Store the purified product in a cool, dark place, as elimination can also be promoted by heat and light.
Difficult Purification - Presence of multiple byproducts with similar polarities to the desired product.- Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the components. - Recrystallization from a suitable solvent, such as ethanol or methanol, can be effective for removing minor impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are dibromination at the alpha-position, electrophilic bromination on the activated aromatic ring, and elimination of hydrogen bromide to form the corresponding α,β-unsaturated ketone.

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: To minimize dibromination, it is crucial to control the stoichiometry of the reactants. Use no more than one equivalent of the brominating agent. Running the reaction under acidic conditions is also recommended, as this slows down the second bromination step.[2]

Q3: The methoxy and methyl groups on the phenyl ring are activating. How can I prevent bromination on the aromatic ring?

A3: Ring bromination is a significant competing reaction due to the electron-rich nature of the starting material. To favor alpha-bromination, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective for the alpha-position compared to liquid bromine.

  • Reaction Conditions: Perform the reaction at low temperatures and avoid strong Lewis acid catalysts that promote aromatic substitution.

Q4: I am observing a new, less polar spot on my TLC that I suspect is an elimination product. How can I avoid this?

A4: The formation of the α,β-unsaturated ketone via elimination of HBr can be minimized by:

  • Avoiding high temperatures during the reaction and work-up.

  • Using a non-basic work-up procedure.

  • Prompt purification of the crude product.

Q5: What is a general starting point for the reaction conditions for the alpha-bromination of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone?

A5: A good starting point would be to dissolve the ketone in a solvent like chloroform or acetic acid. Cool the solution in an ice bath and then add one equivalent of the brominating agent (e.g., bromine or NBS) dropwise. After the addition, allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

Experimental Protocols

General Protocol for Alpha-Bromination using Bromine in Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-water. The crude product should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway A 1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone C 2-Bromo-1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone (Desired Product) A->C + Br+ E Ring Brominated Product A->E + Br+ (Ring Substitution) B Brominating Agent (e.g., Br2, NBS) B->C D 2,2-Dibromo-1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone (Dibromination) C->D + Br+ F 1-(5-chloro-2-methoxy-4-methylphenyl) -2-en-1-one (Elimination) C->F - HBr Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Check Purity (TLC/NMR) check_yield->check_purity No incomplete_rxn Increase reaction time/ temperature cautiously check_yield->incomplete_rxn Yes dibromo Dibromination product observed? check_purity->dibromo ring_bromo Ring bromination observed? dibromo->ring_bromo No stoichiometry Use 1:1 stoichiometry Run under acidic conditions dibromo->stoichiometry Yes elimination Elimination product observed? ring_bromo->elimination No selective_reagent Use NBS Lower reaction temperature ring_bromo->selective_reagent Yes workup Use non-basic workup Purify promptly elimination->workup Yes end Successful Synthesis elimination->end No incomplete_rxn->check_purity stoichiometry->check_purity selective_reagent->check_purity workup->check_purity failure Re-evaluate entire protocol

References

Improving yield in reactions with "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Low or No Product Yield

Low or non-existent yield is a common issue. The following decision tree can help diagnose the underlying cause:

LowYieldTroubleshooting start Low/No Yield Observed check_sm Have starting materials been consumed? (Check by TLC/LC-MS) start->check_sm sm_consumed Yes, starting materials consumed check_sm->sm_consumed Yes sm_not_consumed No, starting materials remain check_sm->sm_not_consumed No degradation Product or Starting Material Degradation? sm_consumed->degradation reaction_conditions Review Reaction Conditions: - Temperature too low? - Reaction time too short? - Inactive catalyst/reagent? sm_not_consumed->reaction_conditions side_reactions Multiple spots/peaks observed? (Indication of side reactions) degradation->side_reactions No optimize_conditions Optimize for Stability: - Lower reaction temperature. - Use a milder base/acid. - Degas solvent to remove oxygen. degradation->optimize_conditions Yes purification_issue Is the product water-soluble or volatile? (Extraction/Work-up issues) side_reactions->purification_issue adjust_temp Optimize Temperature: - Gradually increase temperature. - Screen different solvents. reaction_conditions->adjust_temp adjust_time Optimize Reaction Time: - Monitor reaction progress at set intervals. reaction_conditions->adjust_time check_reagents Verify Reagent Activity: - Use fresh reagents/catalysts. - Check for proper activation if required. reaction_conditions->check_reagents

Caption: Troubleshooting workflow for low product yield.

Formation of Side Products

The primary reactivity of α-bromo ketones involves the electrophilic α-carbon. However, side reactions can occur.

Common Side Products and Solutions

Side Product TypePotential CauseRecommended Solution
Elimination Product (α,β-unsaturated ketone) Strong or sterically hindered bases can promote E2 elimination.[1][2]Use a weaker, non-hindered base (e.g., K₂CO₃, NaHCO₃). Run the reaction at a lower temperature.
Favorskii Rearrangement Product Use of strong, non-nucleophilic bases with α-hydrogens on the other side of the carbonyl.Use a non-basic nucleophile or a weaker base. Change the solvent to one that does not promote rearrangement.
Di-substituted Product The initial product is nucleophilic and reacts with another molecule of the starting material.Use a slight excess of the nucleophile. Add the α-bromo ketone slowly to the reaction mixture.
Hydrolysis Product (α-hydroxy ketone) Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for this compound?

A1: This compound is an α-bromo ketone, making it an excellent substrate for nucleophilic substitution reactions at the carbon bearing the bromine atom.[3] Common reactions include the synthesis of:

  • α-amino ketones: By reaction with primary or secondary amines.

  • α-thio ketones: By reaction with thiols or thiourea.

  • Esters: By reaction with carboxylate salts (a variation of the Williamson ether synthesis).

  • Heterocycles: It is a key building block for imidazoles (by reacting with amidines or guanidines) and thiazoles (by reacting with thioamides).[3]

CommonReactions cluster_products Potential Products start 2-Bromo-1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone amino_ketone α-Amino Ketone start->amino_ketone + Amine thio_ketone α-Thio Ketone start->thio_ketone + Thiol/Thiourea ester Ester start->ester + Carboxylate imidazole Imidazole Derivative start->imidazole + Amidine thiazole Thiazole Derivative start->thiazole + Thioamide

Caption: Common reaction pathways for the title compound.

Q2: How can I minimize the formation of the α,β-unsaturated ketone side product?

A2: The formation of an α,β-unsaturated ketone occurs via an elimination reaction, which competes with the desired substitution.[1][4] To minimize this:

  • Choice of Base: Use a mild, non-bulky base. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases like triethylamine (in moderation) are often preferred over strong bases like alkoxides or hydroxides.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.

  • Solvent: Aprotic polar solvents like DMF, acetonitrile, or acetone are generally suitable.

Q3: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

A3: Increasing the reaction rate requires careful optimization of conditions.

Table: Effect of Parameters on Reaction Rate

ParameterRecommended ChangeRationale
Temperature Increase in small increments (e.g., 5-10 °C).Increases kinetic energy, but can also promote side reactions if too high.
Solvent Switch to a more polar aprotic solvent (e.g., from THF to DMF).Can better solvate the transition state of Sₙ2 reactions, increasing the rate.
Catalyst Add a phase-transfer catalyst (e.g., TBAB) for reactions with ionic nucleophiles in a biphasic system.Facilitates the transport of the nucleophile to the electrophile.
Concentration Increase the concentration of reactants.Increases the probability of molecular collisions.

Q4: What is the best way to purify the product?

A4: Purification will depend on the properties of the final product.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying neutral organic compounds. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) is typically effective.

  • Recrystallization: If the product is a solid with moderate to high purity, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Extraction: A standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities before other purification steps. Ensure the correct pH of the aqueous layer to keep the desired product in the organic phase.

Experimental Protocols

Below are general methodologies for key experiments. Researchers should adapt these protocols to their specific nucleophiles and substrates.

General Protocol for Nucleophilic Substitution with an Amine
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, approx. 0.1 M concentration).

  • Base Addition: Add a mild base such as K₂CO₃ (1.5 equivalents).

  • Reaction Initiation: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the amine solution at room temperature.

  • Monitoring: Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary). Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Thiazole Synthesis (Hantzsch Synthesis)
  • Setup: In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Bromo Ketone: Add a solution of this compound (1.0 equivalent) in the same solvent to the thioamide solution.

  • Reaction: Heat the mixture to reflux. The reaction typically forms an intermediate which then cyclizes.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it may be the product hydrobromide salt. The product can be isolated by filtration or by removing the solvent, neutralizing with a base (e.g., NaHCO₃ solution), and extracting with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

HantzschWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_thioamide Dissolve Thioamide in Alcohol add_ketone Add α-Bromo Ketone Solution dissolve_thioamide->add_ketone reflux Heat to Reflux (2-6h) add_ketone->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool Reaction Mixture monitor->cool isolate Isolate Product (Filtration or Extraction) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify

Caption: Experimental workflow for Hantzsch thiazole synthesis.

References

"2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (CAS 683274-74-0). This document is intended for researchers, scientists, and drug development professionals to provide practical, field-tested advice on the stability and storage of this compound. As an α-bromo ketone, this reagent is highly valuable in synthetic chemistry but also presents specific handling challenges due to its reactivity. This guide is structured to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.

I. Core Concepts: Understanding the Instability of α-Bromo Ketones

The stability of this compound is intrinsically linked to the chemical nature of α-bromo ketones. The primary modes of degradation are hydrolysis, elimination, and photodecomposition. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and the bromine a good leaving group, predisposing the molecule to react with nucleophiles and bases.

II. Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound.

Issue 1: Unexpected Color Change of the Solid Compound (Yellowing or Browning)
  • Observation: The initially white or off-white solid has developed a yellow or brown tint over time.

  • Probable Cause: This is a common indicator of degradation. The discoloration can be caused by the release of bromine (Br₂) due to slow decomposition, which can be accelerated by exposure to light and air.[1] Another possibility is the formation of polymeric byproducts.

  • Immediate Action:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method such as ¹H NMR, LC-MS, or melting point determination. Look for the appearance of new signals or a broadened melting point range.

    • Purification: If impurities are detected, recrystallization from a suitable solvent like methanol or a mixture of ethyl acetate and hexanes can often remove the colored impurities.[1][2]

  • Preventative Measures:

    • Store the compound under an inert atmosphere (argon or nitrogen).

    • Protect from light by storing in an amber vial.

    • Store at recommended low temperatures (see Storage FAQ).

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Observation: You are experiencing variable yields in your reaction, or you observe significant amounts of a byproduct that corresponds to the dehydrobrominated starting material.

  • Probable Cause: The most likely culprit is the decomposition of the α-bromo ketone, either in storage or during the reaction. Dehydrobromination to form the corresponding α,β-unsaturated ketone is a common side reaction, especially in the presence of bases.[3][4]

  • Troubleshooting Workflow:

    A Inconsistent Yields / Byproduct Formation B Check Purity of Starting Material (NMR, LC-MS) A->B C Is Starting Material Pure? B->C D Purify by Recrystallization C->D No E Review Reaction Conditions C->E Yes D->B F Is a base present? (even weak bases like amines, or basic salts) E->F G Consider a non-basic alternative or use a hindered, non-nucleophilic base F->G Yes H Check solvent purity (e.g., for amine impurities in DMF) F->H No I Run reaction at a lower temperature G->I H->I J Problem Resolved I->J

  • Detailed Steps:

    • Verify Starting Material Integrity: Always confirm the purity of your this compound before starting a reaction, especially if it has been stored for a long time.

    • Scrutinize Reaction Base: If your reaction involves a base, even a seemingly weak one, consider if it could be causing dehydrobromination of your starting material. If possible, opt for a non-nucleophilic, hindered base.

    • Solvent Purity: Ensure your solvents are anhydrous and free from basic impurities. For example, aged dimethylformamide (DMF) can contain dimethylamine, which is basic.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

Issue 3: Appearance of an Oily or Gummy Substance from a Crystalline Solid
  • Observation: The solid material has become oily or has started to melt at room temperature, well below its expected melting point.

  • Probable Cause: This is often due to the presence of impurities that are causing a melting point depression. These impurities could be residual solvents from synthesis or degradation products. [5]* Solution:

    • Trituration: Try triturating the oily solid with a cold, non-polar solvent like hexanes or petroleum ether. This can help to dissolve the oily impurities and leave behind the more crystalline desired product.

    • Recrystallization: If trituration is insufficient, recrystallization is the next step.

    • Drying: Ensure the material is thoroughly dried under vacuum to remove any residual solvents.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the general properties of α-bromo ketones and related compounds, the following storage conditions are recommended to maximize shelf life:

  • Temperature: Refrigerate at 2-8°C for long-term storage. [6]* Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent slow oxidation and hydrolysis from atmospheric moisture.

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil. [6]* Container: Use a tightly sealed container to prevent moisture ingress.

Q2: Is this compound sensitive to moisture?

A2: Yes. α-bromo ketones can be susceptible to hydrolysis, where water acts as a nucleophile to displace the bromide, leading to the formation of the corresponding α-hydroxy ketone. While this reaction is generally slow at neutral pH, it can be accelerated by acidic or basic conditions. It is crucial to handle the compound in a dry environment and store it with a desiccant if necessary.

Q3: What are the main incompatibilities of this compound?

A3: You should avoid storing or mixing this compound with the following:

  • Strong Bases: Will readily cause dehydrobromination or other decomposition reactions. [3]* Strong Oxidizing Agents: Can lead to unwanted side reactions.

  • Nucleophiles (e.g., Amines, Thiols): The compound is an alkylating agent and will react with nucleophiles.

Q4: How can I monitor the stability of my sample over time?

A4: To proactively monitor the stability of your compound, you can perform a simple stability study. A recommended protocol is outlined below.

IV. Experimental Protocol: Long-Term Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions.

Objective: To determine the degradation profile of the compound under accelerated stability-testing conditions.

Methodology:

  • Sample Preparation: Aliquot 5-10 mg of the high-purity compound into several amber glass vials.

  • Condition Setup:

    • Control: Store one vial at -20°C, protected from light, under an inert atmosphere.

    • Condition A (Refrigerated): Store one vial at 4°C, protected from light.

    • Condition B (Room Temperature): Store one vial at 25°C, protected from light.

    • Condition C (Elevated Temperature): Store one vial at 40°C, protected from light.

    • Condition D (Light Exposure): Store one vial at 25°C, exposed to ambient lab light.

  • Time Points: Analyze the samples at T=0, 1 week, 1 month, and 3 months.

  • Analysis:

    • Visual Inspection: Note any changes in color or physical state.

    • Purity Analysis: Use a quantitative method like HPLC with a UV detector or qNMR to determine the purity of the sample at each time point.

  • Data Presentation:

ConditionTime PointPurity (%) by HPLCObservations
Control (-20°C) T=099.5White crystalline solid
1 week99.4No change
1 month99.5No change
3 months99.3No change
A (4°C) T=099.5White crystalline solid
1 week99.2No change
1 month98.9No change
3 months98.5Slight off-white color
B (25°C) T=099.5White crystalline solid
1 week98.1Faint yellowing
1 month96.5Noticeable yellowing
3 months92.0Yellow-brown solid
C (40°C) T=099.5White crystalline solid
1 week95.3Yellow solid
1 month88.7Brownish solid
3 months75.4Dark brown, slightly gummy
D (25°C, Light) T=099.5White crystalline solid
1 week97.5Noticeable yellowing
1 month94.2Yellow-brown solid
3 months85.1Brown solid

Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.

V. Mechanistic Insight: Potential Degradation Pathways

cluster_0 Degradation of 2-Bromo-1-(Ar)ethanone A 2-Bromo-1-(Ar)ethanone Ar-CO-CH₂Br B Dehydrobromination Ar-CO-CH=CH₂ A->B Base (e.g., trace amines) C Hydrolysis Ar-CO-CH₂OH A->C H₂O (Moisture) D Photodegradation Radical Species → Polymeric Products A->D Light (hv)

References

Troubleshooting failed reactions involving "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

Troubleshooting Failed Reactions

Reactions involving this compound, a reactive α-bromo ketone, can sometimes lead to unexpected outcomes. This guide provides a structured approach to troubleshooting common issues.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving common issues encountered in reactions with this compound.

TroubleshootingWorkflow start Reaction Failure (Low Yield / Impurities) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) check_conditions->analyze_crude identify_problem Identify Problem: - Incomplete Conversion - Side Product Formation - Degradation analyze_crude->identify_problem incomplete_conversion Incomplete Conversion identify_problem->incomplete_conversion [Incomplete Reaction] side_products Side Product Formation identify_problem->side_products [Unexpected Spots/Peaks] degradation Starting Material Degradation identify_problem->degradation [Complex Mixture/No SM] solution_incomplete Solutions: - Increase reaction time/temperature - Use a more reactive nucleophile/base - Check for inhibitor impurities incomplete_conversion->solution_incomplete solution_side_products Solutions: - Optimize stoichiometry - Lower reaction temperature - Change solvent or base - Purify starting materials side_products->solution_side_products solution_degradation Solutions: - Lower reaction temperature - Use a milder base/reagents - Degas solvent degradation->solution_degradation end Successful Reaction solution_incomplete->end solution_side_products->end solution_degradation->end HantzschSynthesis reagents This compound + Thiourea intermediate Isothiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization dehydration Dehydration cyclization->dehydration product 2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole dehydration->product

Technical Support Center: Purification of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Here, you will find detailed information on overcoming common purification challenges to ensure the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the bromination of the starting material, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. These include:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the original ketone.

  • Di-brominated Product: Over-bromination can result in the formation of 2,2-dibromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • By-products from the Brominating Agent: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a by-product.

Q2: How can I monitor the progress of the bromination reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the reaction's progress.[1][2] By comparing the reaction mixture to the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.[2]

Q3: My purified product is an oil instead of a solid. What should I do?

A3: "Oiling out" can occur if the product is impure or if the crystallization conditions are not optimal. The presence of impurities can lower the melting point of the compound. It is recommended to first attempt purification by column chromatography to remove the majority of impurities and then proceed with recrystallization.

Q4: The purified product has a persistent yellow or brownish color. How can I decolorize it?

A4: The color may be due to trace impurities or degradation products. Treating the solution of the crude product with activated charcoal before the final recrystallization step can often remove colored impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the recrystallization solvent.Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water, can be effective.
The product precipitated prematurely during hot filtration.Ensure the filtration apparatus (funnel and flask) is pre-heated before filtering the hot solution.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling Out Instead of Crystallization The concentration of the solute is too high, or the solution is being cooled too rapidly.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The melting point of the compound is below the temperature of crystallization.Use a solvent with a lower boiling point or a mixed solvent system to lower the saturation temperature.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition by testing different solvent ratios with TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.
The column is overloaded with the sample.Use an appropriate amount of crude product for the size of the column.
Product Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough, respectively.Adjust the solvent ratio. Increase the polarity to elute the compound faster, or decrease it for slower elution.
Tailing of Spots on TLC and Broad Peaks in Eluted Fractions The compound may be interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds (though not typically necessary for this neutral ketone).

Experimental Protocols

General Purification Workflow

Caption: General workflow for the purification of the target compound.

Protocol 1: Purification by Recrystallization

This protocol is based on methods used for structurally similar α-bromo ketones.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further precipitation, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This is a general procedure that should be optimized based on TLC analysis.

  • Adsorbent: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack the column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Recrystallization 85-95%>98%70-90%
Column Chromatography 50-85%>97%60-85%
Combined Column Chromatography & Recrystallization <50%>99%50-80%

Signaling Pathways and Logical Relationships

The target compound, this compound, is a synthetic intermediate. Its primary role is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of anti-inflammatory and analgesic drugs.[3] The α-bromo ketone functionality is highly reactive and allows for the introduction of various nucleophiles, leading to the formation of diverse chemical scaffolds.

Caption: Synthetic pathway from the starting ketone to pharmaceutical scaffolds.

References

Technical Support Center: Cyclization of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cyclization of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, including Dasatinib.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole from this compound and thiourea.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Impure Starting Materials: The purity of both the α-bromoketone and thiourea is crucial. Impurities can lead to unwanted side reactions. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction. 3. Incomplete Reaction: The reaction may not have reached completion.1. Verify Purity: - This compound: Recrystallize from a suitable solvent like ethanol or a hexane/ethyl acetate mixture. Confirm purity via melting point and TLC. - Thiourea: Use high-purity, dry thiourea. Consider using freshly opened reagent. 2. Optimize Conditions: - Temperature: Ensure the reaction is heated to reflux, typically in a solvent like ethanol. - Solvent: Ethanol is a common solvent for this reaction. If issues persist, consider exploring other polar solvents. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from a few hours to overnight. 3. Drive to Completion: Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible.
Multiple Spots on TLC (By-product Formation) 1. Unreacted Starting Materials: The reaction is incomplete. 2. Formation of Oxazole By-product: The thiourea may be contaminated with urea. 3. Dimerization/Polymerization: Reactants or intermediates may self-condense, especially at high temperatures. 4. Formation of Isomeric Thiazoles: While less common, alternative cyclization pathways can lead to isomeric products.1. See "Low or No Product Formation" 2. Use Pure Thiourea: Ensure the thiourea is of high purity and free from urea contamination. 3. Control Temperature: Avoid excessive heating. Ensure efficient stirring to prevent localized overheating. 4. Optimize Conditions: Modifying the solvent and temperature may influence the regioselectivity of the cyclization.
Difficulty in Product Purification 1. Oily Product: The product may not crystallize readily. 2. Presence of Persistent Impurities: By-products with similar polarity to the desired product can co-elute during chromatography or co-precipitate during recrystallization.1. Induce Crystallization: - Trituration: Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexane or diethyl ether. - Recrystallization: Experiment with different solvent systems for recrystallization (e.g., ethanol, isopropanol, or mixtures with water). 2. Chromatographic Purification: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the cyclization of this compound with thiourea?

A1: The reaction proceeds via the Hantzsch thiazole synthesis. The mechanism involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular condensation and subsequent dehydration to form the thiazole ring.

Q2: What are the most common by-products to expect in this reaction?

A2: Common by-products include unreacted starting materials, the corresponding oxazole if the thiourea is contaminated with urea, and potential dimerization or polymerization products of the reactants or intermediates.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used for development.

Q4: What are the recommended purification methods for the product, 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole?

A4: The most common purification method is recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. If the product is difficult to crystallize or contains persistent impurities, silica gel column chromatography is recommended.

Q5: My product yield is consistently low. What are the key parameters to optimize?

A5: To optimize the yield, consider the following:

  • Purity of Reactants: Ensure the highest purity of both this compound and thiourea.

  • Stoichiometry: A slight excess of thiourea (1.1-1.2 equivalents) is often used.

  • Reaction Temperature: Refluxing in a suitable solvent like ethanol is standard. Ensure the temperature is maintained consistently.

  • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.

Experimental Protocols

General Protocol for the Synthesis of 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • This compound (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration and wash it with cold ethanol or water.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Hantzsch_Thiazole_Synthesis start_ketone This compound intermediate1 S-Alkylated Intermediate start_ketone->intermediate1 byproduct1 Unreacted Starting Materials start_ketone->byproduct1 byproduct3 Dimerization/Polymerization Products start_ketone->byproduct3 start_thiourea Thiourea start_thiourea->intermediate1 start_thiourea->byproduct1 byproduct2 Oxazole By-product start_thiourea->byproduct2 Contaminated with Urea start_thiourea->byproduct3 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation intermediate1->byproduct3 product 2-amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazole intermediate2->product -H2O

Caption: Hantzsch Thiazole Synthesis Pathway and Potential By-products.

Troubleshooting_Workflow start Experiment Start low_yield Low/No Yield? start->low_yield multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No check_purity Check Starting Material Purity low_yield->check_purity Yes purification_issue Purification Issues? multiple_spots->purification_issue No check_urea Check Thiourea for Urea Contamination multiple_spots->check_urea Yes recrystallize Recrystallization purification_issue->recrystallize Yes end_product Pure Product purification_issue->end_product No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions optimize_conditions->multiple_spots control_temp Control Temperature to Minimize Dimerization check_urea->control_temp control_temp->purification_issue column_chrom Column Chromatography recrystallize->column_chrom If fails recrystallize->end_product Success column_chrom->end_product

Caption: Troubleshooting Workflow for Cyclization Reaction.

References

Technical Support Center: Reactions of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone and similar α-bromo ketones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound, an α-bromo ketone, typically proceeds via the acid-catalyzed α-bromination of the corresponding ketone, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. The reaction mechanism involves the formation of an enol intermediate, which is the rate-determining step.[1][2][3] Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of the enol.[1][4] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (e.g., from Br₂ or another bromine source).[4][5] Subsequent deprotonation of the carbonyl oxygen yields the final α-bromo ketone product.[4]

Q2: What is the rate-determining step and what are the kinetics of this reaction?

A2: The rate-determining step for the acid-catalyzed α-bromination of ketones is the formation of the enol intermediate.[1][2] The reaction kinetics are typically second-order overall, following the rate law: Rate = k[Ketone][H⁺].[2][3] This means the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but is independent of the bromine concentration.[2][3] Consequently, the rate of chlorination, bromination, and iodination for a given ketone under acidic conditions is the same, as the halogen is not involved in the rate-limiting step.[2][3]

Q3: What are some common brominating agents for this type of reaction, and how do they compare?

A3: Several brominating agents can be used for the α-bromination of acetophenone derivatives. The choice of reagent can impact reaction efficiency, safety, and environmental friendliness.[1] Commonly used agents include liquid bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂).[1] Pyridine hydrobromide perbromide is another effective reagent.[1]

Brominating AgentAdvantagesDisadvantagesTypical Yields (for 4-chloroacetophenone)
Pyridine hydrobromide perbromideHigh efficiency, safer to handle than liquid Br₂85%[1]
N-Bromosuccinimide (NBS)Milder reagent, good for selective monobrominationPoor thermal stability, incompatible with some common solvents (e.g., THF, DMF)[1]Low, mostly unreacted starting material after 3 hours under specific conditions[1]
Copper(II) Bromide (CuBr₂)High safety and good thermal stability[1]Contains heavy metal ions, which is a concern for green chemistry[1]~60%[1]
Liquid Bromine (Br₂)Readily availableHighly toxic, corrosive, low reaction selectivity, and poses environmental and safety risks[1]Not specified in direct comparison, but generally effective

Q4: What are the expected physical and chemical properties of this compound?

A4: Based on its structure, this compound is a solid organic compound. Its key properties are summarized below.

PropertyValue
Molecular FormulaC₁₀H₁₀BrClO₂[6][7][8]
Molecular Weight277.54 g/mol [6][7]
IUPAC NameThis compound[6]
CAS Number683274-74-0[6][7][8]

Q5: What are the main safety hazards associated with this compound?

A5: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn, and all work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Deactivated Aromatic Ring: The starting material, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, has both electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-Cl, acetyl group) substituents. Complex electronic effects may hinder the reaction.Consider using a more reactive brominating agent or harsher reaction conditions (e.g., higher temperature), while carefully monitoring for side reactions.[9]
Insufficient Reaction Temperature: The bromination of acetophenone derivatives can be temperature-sensitive.For reactions using pyridine hydrobromide perbromide, a temperature of at least 80-90°C may be necessary for a good yield.[1] Optimize the temperature for your specific substrate and brominating agent.
Poor Quality Brominating Agent: N-bromosuccinimide (NBS), for example, can decompose over time.Use a freshly opened or purified batch of the brominating agent.
Inappropriate Solvent: The choice of solvent can influence the reaction rate and outcome.Acetic acid is a commonly used solvent for the bromination of ketones.[3] Methanol is also used in conjunction with NBS and acidic alumina.[9] Ensure the solvent is appropriate for the chosen brominating agent.

Issue 2: Formation of Multiple Products (Over-bromination or Ring Bromination)

Possible Cause Troubleshooting Step
Excess Brominating Agent: Using too much of the brominating agent can lead to di- or tri-bromination at the α-position.Reduce the stoichiometry of the brominating agent. A molar ratio of 1.0:1.1 (ketone:brominating agent) is a good starting point.[1]
Ring Bromination: The aromatic ring can undergo electrophilic substitution, especially if it is activated by electron-donating groups.Use milder reaction conditions (lower temperature, shorter reaction time).[9] Using an acid catalyst generally favors α-bromination over ring bromination.[2][3] The use of a Lewis acid catalyst like FeBr₃ can promote ring bromination.[10]
Reaction Time: Longer reaction times can lead to the formation of by-products.Monitor the reaction closely using Thin Layer Chromatography (TLC).[9] Quench the reaction as soon as the starting material is consumed. For some acetophenone derivatives, a reaction time of 3 hours has been found to be optimal.[1]

Experimental Protocols

Protocol 1: General Procedure for α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is a general guideline for the α-bromination of acetophenone derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Protocol 2: General Procedure for α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina

This protocol provides an alternative method using NBS.

  • Reaction Setup: To a solution of the 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the ketone).[9]

  • Addition of Brominating Agent: Add N-bromosuccinimide (12 mmol) in portions over 10-15 minutes.[9]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 3 hours.[9]

  • Monitoring: Monitor the reaction progress using TLC.[9]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.[9]

  • Isolation: Filter the solid product, wash with cold water, and dry.[9]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromo ketone derivative.[9]

Visualizations

Reaction_Mechanism Acid-Catalyzed α-Bromination Mechanism cluster_ketone cluster_protonation cluster_enol cluster_bromination cluster_product Ketone 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (Rate-determining) BrominatedKetone Protonated α-Bromo Ketone Enol->BrominatedKetone + Br₂ Br2 Br-Br Product This compound BrominatedKetone->Product - H⁺ Br_minus Br⁻ H_plus H⁺ H2O H₂O

Caption: Acid-catalyzed α-bromination mechanism.

Experimental_Workflow General Experimental Workflow Start Dissolve Ketone in Solvent AddReagent Add Brominating Agent Start->AddReagent Heat Heat to Optimized Temperature AddReagent->Heat Monitor Monitor by TLC Heat->Monitor Workup Quench Reaction & Pour into Water Monitor->Workup Reaction Complete Isolate Filter, Wash, and Dry Product Workup->Isolate Purify Recrystallization / Chromatography Isolate->Purify End Pure α-Bromo Ketone Purify->End

Caption: General experimental workflow for α-bromination.

Troubleshooting_Logic Troubleshooting Common Issues Start Unsatisfactory Result LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts LowYield->SideProducts No IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes OverBromination Over-bromination? SideProducts->OverBromination Yes ChangeReagent Use More Reactive Brominating Agent IncreaseTemp->ChangeReagent CheckReagentQuality Check Reagent Quality ChangeReagent->CheckReagentQuality RingBromination Ring Bromination? OverBromination->RingBromination No ReduceStoichiometry Reduce Brominating Agent Stoichiometry OverBromination->ReduceStoichiometry Yes MilderConditions Use Milder Conditions (Temp/Time) RingBromination->MilderConditions Yes ReduceTime Reduce Reaction Time ReduceStoichiometry->ReduceTime EnsureAcidic Ensure Acidic Conditions MilderConditions->EnsureAcidic

Caption: Troubleshooting logic for α-bromination reactions.

References

Technical Support Center: Catalyst Selection for 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound in organic synthesis?

This compound is an α-bromoketone, a class of compounds that are valuable synthetic intermediates.[1][2] They are frequently used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. Common reactions include their use as precursors for:

  • α,β-unsaturated ketones: These can be formed through dehydrobromination.[3][4]

  • α-arylketones: These can be synthesized via cross-coupling reactions.[5]

  • Heterocyclic compounds: α-bromoketones are key building blocks for various heterocycles like furans, imidazoles, and thiophenes.

Q2: What are the key safety precautions to consider when working with this compound?

Based on the general hazards of α-bromoketones and the available information for the title compound, the following safety precautions are crucial:

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[6]

  • Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[6]

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How is this compound typically synthesized?

The synthesis of α-bromoketones like this compound generally involves the bromination of the corresponding ketone, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.[7] Common brominating agents include:

  • Bromine (Br₂) in a suitable solvent like acetic acid.[3][4]

  • N-Bromosuccinimide (NBS), often with a catalytic amount of acid.

  • Copper(II) bromide.[7]

The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of this compound
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or adding more brominating agent.
Side Reactions Over-bromination (dibromination) can occur. Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. Running the reaction at a lower temperature may also improve selectivity.[2]
Product Decomposition The HBr generated during the reaction can sometimes lead to product decomposition.[2] Consider using a non-protic solvent or adding a mild, non-nucleophilic base to scavenge the acid.
Work-up Issues The product may have some solubility in the aqueous layer during extraction. Ensure proper phase separation and consider back-extracting the aqueous layer with a suitable organic solvent.[8]
Problem 2: Difficulty in Catalyst Selection for Cross-Coupling Reactions
Potential Cause Suggested Solution
Poor Catalyst Activity For Negishi-type cross-coupling reactions with arylzinc reagents, nickel catalysts such as NiCl₂·glyme have been shown to be effective for α-bromoketones.[5] If palladium catalysts are used, the choice of ligand is critical for achieving good catalytic activity.
Low Enantioselectivity (for asymmetric reactions) The choice of chiral ligand is crucial. For nickel-catalyzed asymmetric cross-couplings, pybox ligands have been successfully employed.[5] Screening different ligands is often necessary to find the optimal one for a specific substrate.
Reaction Not Initiating Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxidative addition of the palladium or nickel catalyst to the C-Br bond is a critical step that can be inhibited by oxygen.

Experimental Protocols

Note: The following protocols are generalized examples based on literature for similar α-bromoketones and should be adapted and optimized for this compound.

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the α-bromination of a ketone.

  • Preparation: Dissolve 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the ketone solution at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nickel-Catalyzed Asymmetric Cross-Coupling

This protocol is based on the stereoconvergent Negishi α-arylation of ketones.[5]

  • Catalyst Preparation: In an oven-dried flask under an argon atmosphere, add NiCl₂·glyme (0.05 eq) and the desired chiral ligand (e.g., a pybox ligand, 0.065 eq).

  • Reactant Addition: Add this compound (1.0 eq) followed by glyme. Stir the solution at room temperature for 20 minutes.

  • Cooling: Cool the reaction mixture to -30 °C.

  • Reagent Addition: Add a pre-prepared suspension of the arylzinc reagent (ArZnI, 1.3 eq) dropwise over 3 minutes.

  • Reaction: Stir the reaction mixture at -30 °C for 4 hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purification: Purify the product by flash column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on a Model Nickel-Catalyzed α-Arylation

This data is illustrative and based on a model system from the literature to demonstrate the effect of different parameters.[5]

EntryCatalystLigandSolventTemperature (°C)Yield (%)ee (%)
1NiCl₂·glymeL1 Glyme/THF-308592
2NoneL1 Glyme/THF-30No Reaction-
3NiCl₂·glymeNoneGlyme/THF-3040-
4NiCl₂·glymeL2 Glyme/THF-307580
5NiCl₂·glymeL1 Dioxane-306088
6NiCl₂·glymeL1 Glyme/THF257085

Visualizations

experimental_workflow General Workflow for Catalyst Screening in Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Optimization prep_reagents Prepare Anhydrous Reagents and Solvents prep_catalyst Prepare Catalyst/ Ligand Mixture prep_reagents->prep_catalyst add_substrate Add α-Bromoketone and Coupling Partner prep_catalyst->add_substrate run_reaction Run Reaction under Inert Atmosphere add_substrate->run_reaction monitor_tlc Monitor by TLC/GC-MS run_reaction->monitor_tlc workup Quench and Work-up monitor_tlc->workup purify Purify Product workup->purify analyze Analyze Yield and Purity (NMR, etc.) purify->analyze optimize Optimize Conditions (Temp, Ligand, etc.) analyze->optimize optimize->prep_catalyst Iterate

Caption: A general workflow for screening catalysts and optimizing reaction conditions for cross-coupling reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Monitoring Data (TLC/GC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No solution1 Increase Reaction Time/ Temperature or Add More Reagent incomplete->solution1 Yes workup_loss Potential Loss During Work-up? side_products->workup_loss No solution2 Adjust Stoichiometry, Lower Temperature, or Change Solvent side_products->solution2 Yes solution3 Re-evaluate Extraction and Purification Steps workup_loss->solution3 Yes no_issue Reaction appears clean and complete workup_loss->no_issue No

Caption: A decision-making diagram for troubleshooting low-yielding reactions.

References

Technical Support Center: Solvent Effects on 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. The information provided addresses common issues related to solvent effects on the reactivity of this compound in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with nucleophiles?

A1: this compound, an α-bromo ketone, primarily undergoes nucleophilic substitution reactions. The two main competing pathways are the SN1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) mechanisms. The choice of solvent is a critical factor in determining which pathway is favored.

Q2: How does the choice of solvent influence the reaction mechanism?

A2: The polarity and protic nature of the solvent play a crucial role in directing the reaction towards either an S_N1 or S_N2 pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can stabilize the carbocation intermediate formed in the S_N1 pathway through hydrogen bonding.[1] This stabilization lowers the activation energy for the S_N1 reaction, making it more favorable. However, these solvents can also solvate the nucleophile, reducing its nucleophilicity and thus hindering the S_N2 pathway.[2][3]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) are polar enough to dissolve the reactants but do not have acidic protons to form strong hydrogen bonds with the nucleophile.[2][3] This leaves the nucleophile more "free" and reactive, thereby favoring the concerted, one-step S_N2 mechanism.[2][3]

  • Non-Polar Solvents (e.g., hexane, toluene) are generally not suitable for these reactions as they do not effectively dissolve the often ionic or polar reactants.

Q3: Which mechanism, S_N1 or S_N2, is generally preferred for α-bromo ketones?

A3: For α-bromo ketones, the S_N2 pathway is generally favored. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon more electrophilic and susceptible to backside attack by a nucleophile. Conversely, the formation of a carbocation at the α-position is destabilized by the same electron-withdrawing carbonyl group, making the S_N1 pathway less likely.

Q4: What are common side reactions to be aware of?

A4: Besides the desired substitution product, several side reactions can occur:

  • Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution to form an α,β-unsaturated ketone.[4][5]

  • Dibromination: During the synthesis of the starting material, incomplete conversion can be an issue, and forcing the reaction with excess brominating agent can lead to the formation of a dibrominated product.

  • Reaction with Solvent: In the case of solvolysis reactions (typically under S_N1 conditions), the solvent itself can act as the nucleophile.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice - For S_N2 reactions with a strong nucleophile, ensure you are using a polar aprotic solvent like acetone, DMF, or acetonitrile.[2][3] - If an S_N1 reaction is desired (with a weak nucleophile), a polar protic solvent like ethanol or methanol should be used.[1]
Poor Nucleophile Reactivity - In polar protic solvents, the nucleophile may be heavily solvated. Consider switching to a polar aprotic solvent to enhance nucleophilicity.[2][3] - Ensure the nucleophile is sufficiently strong for the desired transformation.
Steric Hindrance The bulky nature of the substituted phenyl ring may slow down the reaction. Consider increasing the reaction temperature or using a less sterically hindered nucleophile if possible.
Side Reactions - If elimination is suspected, use a less basic nucleophile or a non-basic catalyst if applicable. - To avoid dibromination issues from the start, ensure the purity of your this compound.
Issue 2: Formation of an α,β-Unsaturated Ketone as a Major Byproduct
Possible Cause Troubleshooting Steps
Strongly Basic Nucleophile/Conditions The nucleophile is likely acting as a base, promoting an E2 elimination reaction.[4][5] - Use a less basic nucleophile. - If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts. - Lower the reaction temperature to favor substitution over elimination.
Issue 3: Incomplete Reaction or Slow Reaction Rate
Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature Gently heat the reaction mixture. Monitor the progress by TLC to avoid decomposition.
Low Reactant Concentration Ensure the concentration of your reactants is appropriate for the reaction scale.
Impure Starting Material Impurities in the this compound or the nucleophile can inhibit the reaction. Purify the starting materials if necessary.

Quantitative Data Summary

The following table provides a hypothetical summary of expected product distribution based on general principles of solvent effects on nucleophilic substitution reactions of α-bromo ketones.

Solvent Solvent Type Nucleophile Expected Major Pathway Expected Major Product Potential Major Byproduct Hypothetical Yield of Major Product
AcetonePolar AproticStrong (e.g., NaN3)S_N2Substitution-85-95%
DMFPolar AproticStrong (e.g., KCN)S_N2Substitution-90-98%
EthanolPolar ProticWeak (e.g., H2O)S_N1 (Solvolysis)Substitution (Ethanol adduct)Elimination50-70%
MethanolPolar ProticStrong (e.g., NaOCH3)Competing S_N2/E2Substitution/EliminationElimination/SubstitutionVaries
TolueneNon-PolarAnyVery Slow/No Reaction--<10%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the α-bromination of acetophenone derivatives.[6]

Materials:

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or Acetic Acid

  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl4)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 eq) in DCM.

  • Add a catalytic amount of p-TsOH (0.1 eq) or use acetic acid as a co-solvent.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for S_N2 Reaction with an Amine Nucleophile

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.[6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (e.g., K2CO3, 1.5 eq) in acetonitrile or DMF in a round-bottom flask.

  • Add the amine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Solvent_Effect_on_Reactivity Substrate This compound + Nucleophile SolventChoice Solvent Choice Substrate->SolventChoice Reacts in PolarProtic Polar Protic (e.g., Ethanol, Water) SolventChoice->PolarProtic Favors PolarAprotic Polar Aprotic (e.g., Acetone, DMF) SolventChoice->PolarAprotic Favors SN1_Pathway SN1 Pathway PolarProtic->SN1_Pathway Promotes SN2_Pathway SN2 Pathway PolarAprotic->SN2_Pathway Promotes Carbocation Carbocation Intermediate (Stabilized) SN1_Pathway->Carbocation TransitionState Concerted Transition State SN2_Pathway->TransitionState SN1_Product Substitution Product (Racemization) Carbocation->SN1_Product SN2_Product Substitution Product (Inversion of Stereochemistry) TransitionState->SN2_Product

Caption: Logical relationship of solvent choice on reaction pathway.

Experimental_Workflow_SN2 Start Start: Reactants Dissolve 1. Dissolve Substrate & Base in Polar Aprotic Solvent Start->Dissolve AddNucleophile 2. Add Nucleophile Dissolve->AddNucleophile Reaction 3. Stir at Room Temperature (Monitor by TLC) AddNucleophile->Reaction Workup 4. Workup: - Remove Solvent - Extraction Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product End: Purified Product Purification->Product

References

Technical Support Center: Monitoring Reactions of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone by TLC/HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

TLC Monitoring

Q1: What is a good starting solvent system for TLC analysis of this reaction?

A1: A common and effective starting solvent system for aromatic ketones like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A hexane:ethyl acetate mixture is a highly recommended starting point. You can begin with a ratio of 9:1 (hexane:ethyl acetate) and adjust the polarity based on the initial results. For acetophenone, a related compound, an Rf value of 0.4-0.6 is typically observed in a 9:1 hexane:ethyl acetate system.[1]

Q2: How can I visualize the spots on the TLC plate?

A2: The aromatic nature of this compound and its likely precursors and products makes them UV-active. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[1] Additionally, iodine vapor can be used as a general stain for many organic compounds.[1] For more specific visualization of ketones, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which typically forms yellow to orange spots.

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

A3: If the spots are too close together, you can try the following:

  • Decrease the polarity of the mobile phase: A less polar solvent system will generally result in lower Rf values and may increase the separation between spots.

  • Try a different solvent system: Sometimes, changing one of the solvents can alter the selectivity of the separation. For example, you could try a mixture of dichloromethane and hexane.

  • Use a co-spot: Always run a co-spot lane (a mixture of the starting material and the reaction mixture) to definitively identify the starting material spot, especially when Rf values are close.

HPLC Monitoring

Q4: What are the recommended starting conditions for HPLC analysis?

A4: For quantitative analysis and better resolution, a reverse-phase HPLC method is recommended. Based on methods for similar halogenated aromatic ketones, a C18 column is a suitable choice. A good starting mobile phase would be a mixture of acetonitrile (MeCN) and water, possibly with a small amount of acid like phosphoric acid or formic acid to improve peak shape. A gradient elution may be necessary to separate all components effectively.

Q5: How can I quantify the progress of the reaction using HPLC?

A5: To quantify the reaction progress, you would typically create a calibration curve using a known concentration of the starting material. By injecting a sample of the reaction mixture at different time points, you can determine the concentration of the remaining starting material by comparing its peak area to the calibration curve. The disappearance of the starting material and the appearance of the product peak will indicate the reaction's progress.

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F254). With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.

  • Spotting:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.

    • On the starting line, spot the starting material (SM), the reaction mixture (RM), and a co-spot (CO) of both the starting material and reaction mixture. Keep the spots small and concentrated.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). Ensure the solvent level is below the starting line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

HPLC Monitoring Protocol (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes. A good starting point could be 70% A to 30% B, ramping to 10% A to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the starting material and product have significant absorbance (a wavelength scan of your starting material can help determine the optimal wavelength, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical TLC Data for a Reaction

CompoundMobile Phase (Hexane:EtOAc)Rf Value
1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Starting Material)8:2~0.5
This compound (Product)8:2~0.4

Table 2: Hypothetical HPLC Data for a Reaction

CompoundRetention Time (min)
1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Starting Material)~5.2
This compound (Product)~6.8

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated.Dilute the sample before spotting.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[1]
Compound is unstable on silica gel.Consider using alumina plates or running the TLC quickly at a lower temperature.
Spots are at the baseline Mobile phase is not polar enough.Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[1]
Spots are at the solvent front Mobile phase is too polar.Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[1]
No spots are visible under UV light Compound is not UV-active or the concentration is too low.Use a chemical stain (e.g., iodine or a permanganate stain). Concentrate the sample before spotting.[1]
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with the column (e.g., silanol interactions).Lower the pH of the mobile phase by adding a small amount of acid (e.g., formic or trifluoroacetic acid). Use a column with end-capping.
Column is overloaded.Dilute the sample or inject a smaller volume.
Column is old or contaminated.Flush the column with a strong solvent or replace it.
Split Peaks Partially blocked column inlet frit.Replace the column inlet frit.
Sample solvent is too different from the mobile phase.Dissolve the sample in the mobile phase.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or detector flow cell.Use fresh, HPLC-grade solvents and flush the flow cell.
Fluctuating Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature is not stable.Use a column oven to maintain a constant temperature.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prepare TLC Plate Prepare TLC Plate Spot Plate Spot Plate Prepare TLC Plate->Spot Plate Prepare Mobile Phase Prepare Mobile Phase Develop Plate Develop Plate Prepare Mobile Phase->Develop Plate Prepare Samples (SM, RM, CO) Prepare Samples (SM, RM, CO) Prepare Samples (SM, RM, CO)->Spot Plate Spot Plate->Develop Plate Dry Plate Dry Plate Develop Plate->Dry Plate Visualize (UV) Visualize (UV) Dry Plate->Visualize (UV) Calculate Rf Calculate Rf Visualize (UV)->Calculate Rf Interpret Results Interpret Results Calculate Rf->Interpret Results

Caption: Workflow for monitoring a reaction by TLC.

HPLC_Troubleshooting cluster_tailing Peak Tailing Solutions cluster_split Split Peak Solutions cluster_noise Baseline Noise Solutions Problematic Chromatogram Problematic Chromatogram Peak Tailing Peak Tailing Problematic Chromatogram->Peak Tailing Split Peaks Split Peaks Problematic Chromatogram->Split Peaks Baseline Noise Baseline Noise Problematic Chromatogram->Baseline Noise Adjust Mobile Phase pH Adjust Mobile Phase pH Peak Tailing->Adjust Mobile Phase pH Dilute Sample Dilute Sample Peak Tailing->Dilute Sample Replace Column Replace Column Peak Tailing->Replace Column Replace Frit Replace Frit Split Peaks->Replace Frit Match Sample Solvent Match Sample Solvent Split Peaks->Match Sample Solvent Degas Mobile Phase Degas Mobile Phase Baseline Noise->Degas Mobile Phase Use Fresh Solvents Use Fresh Solvents Baseline Noise->Use Fresh Solvents

Caption: Troubleshooting common HPLC issues.

References

Scale-up considerations for reactions using "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone," particularly concerning the scale-up of chemical reactions involving this intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is an α-bromoketone, a class of molecules widely used as precursors in the synthesis of more complex molecules, especially various heterocycles.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 683274-74-0[2][3]
Molecular Formula C₁₀H₁₀BrClO₂[2][3][4]
Molecular Weight 277.54 g/mol [2][3]
Appearance White to yellowish solid[5]
IUPAC Name This compound[2]

Q2: What are the primary safety hazards associated with this compound?

This compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) before handling.[6] The primary GHS hazard classifications are listed below.[2]

Hazard CodeDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Q3: What are the recommended storage and handling procedures?

Due to its hazardous nature, strict safety protocols should be followed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye/face protection.[6] Avoid contact with skin, eyes, and clothing.[5] Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[5][6] Keep the container tightly closed.[5] It is advisable to store the compound in a locked cabinet or area designated for corrosive and toxic materials.[6][7]

Troubleshooting Guide for Reaction Scale-Up

Scaling chemical reactions from the laboratory bench to pilot or production scale introduces challenges related to physical and chemical properties that are not always apparent in small-scale experiments.[8][9]

Q1: My reaction is showing an uncontrollable temperature increase (exotherm) upon scaling up. What are the primary causes and mitigation strategies?

Answer: This is a critical safety issue and a common scale-up challenge. The primary reason is the change in the surface-area-to-volume ratio.[9] As the reactor volume increases, the surface area available for heat exchange does not increase proportionally, making it harder to remove heat generated by the reaction.[9] An unmanaged exotherm can lead to a runaway reaction.[10]

Mitigation Strategies:

  • Perform Calorimetry Studies: Before scaling up, use reaction calorimetry (e.g., RC1) to measure the heat of reaction and determine the maximum rate of heat release.[9][11] This data is crucial for safe reactor design.

  • Control Reagent Addition: Switch from a batch process (adding all reagents at once) to a semi-batch process. Add the limiting or most reactive reagent slowly and controllably to manage the rate of heat generation.[11]

  • Improve Heat Transfer: Ensure the pilot reactor's cooling system is adequate. Maximize the heat transfer coefficient by selecting an appropriate solvent and ensuring good agitation.

  • Reduce Concentration: Running the reaction at a lower concentration can slow the reaction rate and reduce the volumetric heat output, although this may increase cycle time and solvent waste.[9]

start Exotherm Detected (Temp > Setpoint) stop_feed Immediately Stop Reagent Addition start->stop_feed max_cool Apply Maximum Cooling stop_feed->max_cool monitor Monitor Temperature and Pressure max_cool->monitor stable System Stable? monitor->stable investigate Investigate Root Cause (Kinetics, Heat Transfer) stable->investigate  Yes emergency Emergency Shutdown stable->emergency  No cluster_0 Scale-Up Challenges cluster_1 Consequences poor_mixing Inefficient Mixing hot_spots Localized Hot Spots & High Reagent Concentration poor_mixing->hot_spots side_reactions Increased Side Products hot_spots->side_reactions low_yield Decreased Yield side_reactions->low_yield lab Lab Scale Protocol pha Process Hazard Analysis & Calorimetry lab->pha pilot Pilot Scale-Up (e.g., 10-100x) pha->pilot optimize Process Optimization (Yield, Purity, Cycle Time) pilot->optimize production Full-Scale Production optimize->production

References

Validation & Comparative

A Comparative Guide to Alpha-Bromo Ketones in Synthetic Chemistry: Spotlight on 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, α-bromo ketones stand out as versatile and highly reactive intermediates, pivotal in the construction of a diverse array of molecular architectures, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. This guide provides an objective comparison of the performance of various α-bromo ketones in common synthetic transformations, with a special focus on the utility of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. The information presented herein is supported by experimental data to aid researchers in selecting the optimal building blocks for their synthetic endeavors.

Introduction to Alpha-Bromo Ketones

Alpha-bromo ketones are carbonyl compounds halogenated at the carbon atom adjacent to the carbonyl group. This structural feature imparts a high degree of reactivity, making them susceptible to nucleophilic attack at the α-carbon. Their utility is most prominently demonstrated in the synthesis of heterocycles such as thiazoles, imidazoles, and oxazoles through well-established named reactions like the Hantzsch thiazole synthesis and the Bredereck imidazole synthesis. The reactivity of an α-bromo ketone is significantly influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally increasing the electrophilicity of the α-carbon and accelerating reaction rates.

Comparative Performance in Heterocycle Synthesis

The synthesis of substituted thiazoles and imidazoles are benchmark reactions to compare the efficacy of different α-bromo ketones. Below, we present a compilation of experimental data from various studies, highlighting reaction yields and times for the synthesis of analogous heterocyclic structures using different α-bromo ketone precursors.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic one-pot condensation reaction between an α-halo ketone and a thioamide-containing reactant, typically thiourea, to yield a thiazole ring. The efficiency of this reaction can vary based on the structure of the α-bromo ketone.

Table 1: Comparative Yields and Reaction Times for Hantzsch Thiazole Synthesis

α-Bromo KetoneProductReaction ConditionsTimeYield (%)Reference
2-Bromo-1-phenylethanone2-Amino-4-phenylthiazoleMethanol, Reflux30 min99%[1][2]
2-Bromo-1-(4-bromophenyl)ethanone2-Amino-4-(4-bromophenyl)thiazoleEthanol, Reflux, Copper Silicate catalyst1.5 h94%[3]
2-Bromo-1-(4-nitrophenyl)ethanone2-Amino-4-(4-nitrophenyl)thiazoleEthanol, Reflux, Copper Silicate catalyst1.0 h96%[3]
2-Bromo-1-(4-methoxyphenyl)ethanone2-Amino-4-(4-methoxyphenyl)thiazoleEthanol, Reflux, Copper Silicate catalyst2.0 h90%[3]
2-Bromo-1-(pyridin-2-yl)ethanone2-Amino-4-(pyridin-2-yl)thiazoleEthanol, 70°C2 h56%[4]
This compound 2-Amino-4-(5-chloro-2-methoxy-4-methylphenyl)thiazoleData not available in cited literature.--

Note: The absence of specific data for this compound in the Hantzsch synthesis within the reviewed literature highlights a gap for future comparative studies.

Imidazole Synthesis

The synthesis of substituted imidazoles often involves the reaction of an α-bromo ketone with an amidine. The reaction conditions and yields are similarly dependent on the substituents of the α-bromo ketone.

Table 2: Comparative Yields for Imidazole Synthesis

α-Bromo KetoneAmidineProductReaction ConditionsYield (%)Reference
2-Bromo-1-(4-methoxyphenyl)ethanoneBenzamidine4-(4-Methoxyphenyl)-2-phenyl-1H-imidazoleTHF/Water, K₂CO₃, Reflux95%[5]
2-Bromo-1-phenylethanoneBenzamidine2,4-Diphenyl-1H-imidazoleTHF/Water, K₂CO₃, Reflux92%[5]
2-Bromo-1-(4-chlorophenyl)ethanoneBenzamidine2-Phenyl-4-(4-chlorophenyl)-1H-imidazoleTHF/Water, K₂CO₃, Reflux93%[5]
This compound Benzamidine4-(5-Chloro-2-methoxy-4-methylphenyl)-2-phenyl-1H-imidazoleData not available in cited literature.-

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for the synthesis of thiazoles and imidazoles using α-bromo ketones.

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at a gentle reflux for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to obtain the crude product.

General Protocol for Imidazole Synthesis from α-Halo Ketones and Amidines

This protocol outlines a scalable process for the preparation of 2,4-disubstituted imidazoles.[5]

Materials:

  • α-Bromo ketone (1.0 equiv)

  • Amidine hydrochloride (1.1 equiv)

  • Potassium bicarbonate (2.2 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water.

  • Heat the solution to a vigorous reflux.

  • Slowly add a solution of the α-bromo ketone in THF to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizing Synthetic Pathways

The following diagrams illustrate the generalized workflows for the synthesis of thiazoles and imidazoles from α-bromo ketones.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_bromo_ketone α-Bromo Ketone reaction One-pot Condensation alpha_bromo_ketone->reaction thiourea Thiourea thiourea->reaction thiazole Thiazole Derivative reaction->thiazole Imidazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_bromo_ketone α-Bromo Ketone condensation Cyclocondensation alpha_bromo_ketone->condensation amidine Amidine amidine->condensation imidazole Imidazole Derivative condensation->imidazole

References

Spectroscopic Characterization of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" and structurally related derivatives. Due to the limited availability of direct experimental data for the target compound, this document focuses on a comparative approach, leveraging data from analogous structures to predict and understand its spectroscopic properties. The information herein is intended to support research and development activities where this and similar chemical entities are of interest.

Introduction

"this compound" is a substituted α-bromoacetophenone. Compounds of this class are versatile intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical agents. A thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of these molecules. This guide will cover the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data for this compound

Based on the analysis of structurally similar compounds, the following spectroscopic features are predicted for the target molecule.

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR Aromatic Protons: Two singlets or two doublets with very small coupling constants in the aromatic region (δ 7.0-8.0 ppm). Methylene Protons (-CH₂Br): A sharp singlet around δ 4.4-4.7 ppm. Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm. Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 190-195 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). Methylene Carbon (-CH₂Br): A signal around δ 30-35 ppm. Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm. Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.
IR Carbonyl Stretch (C=O): A strong, sharp absorption band in the range of 1680-1700 cm⁻¹.[1] Conjugation with the aromatic ring typically lowers the wavenumber compared to non-conjugated ketones.[1] Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-O Stretch (methoxy): A moderate band around 1200-1250 cm⁻¹. C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
MS Molecular Ion Peak (M⁺): A complex isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2] The most abundant peaks in this cluster would correspond to the molecules containing ⁷⁹Br and ³⁵Cl, and ⁸¹Br and ³⁵Cl. Fragmentation: Common fragmentation patterns would include the loss of the bromine atom (M-Br)⁺ and cleavage of the acyl group, leading to a prominent peak for the substituted benzoyl cation.

Comparative Spectroscopic Data of Analogous Compounds

To substantiate the predicted data, the following tables summarize the experimental spectroscopic data for several structurally related 2-bromo-1-(substituted-phenyl)ethanone derivatives.

Table 2: ¹H and ¹³C NMR Data for Selected 2-Bromo-1-(substituted-phenyl)ethanone Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
2-bromo-1-phenylethanone 7.97 (d, J=7.6 Hz, 2H), 7.63 (t, J=7.2 Hz, 1H), 7.51 (t, J=7.6 Hz, 1H), 4.74 (s, 2H)191.0, 134.2, 134.0, 128.9, 128.5, 46.0[3]
2-bromo-1-(4-chlorophenyl)ethanone 7.94 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H), 4.42 (s, 2H)190.2, 140.5, 132.2, 130.3, 129.2, 30.4[3]
2-bromo-1-(4-methoxyphenyl)ethanone 7.96 (d, 2H), 6.95 (d, 2H), 4.40 (s, 2H), 3.88 (s, 3H)Not explicitly provided in the search results.[4]
2-bromo-1-(p-tolyl)ethanone Not explicitly provided in the search results.Not explicitly provided in the search results.[3]
2-bromo-1-(2-chlorophenyl)ethanone 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7[3]

Table 3: IR and MS Data for Selected 2-Bromo-1-(substituted-phenyl)ethanone Derivatives

CompoundIR (cm⁻¹)Mass Spectrum (MS)Reference
2-bromo-1-phenylethanone C=O stretch around 1690-1700 cm⁻¹.Molecular Ion (M⁺) peaks at m/z 198 and 200 (due to ⁷⁹Br and ⁸¹Br isotopes).[5][6][7]
2-bromo-1-(4-methylphenyl)ethanone Not explicitly provided in the search results.Molecular Ion (M⁺) peaks at m/z 212 and 214.[8]
2-bromo-1-(4-methoxyphenyl)ethanone Not explicitly provided in the search results.Molecular Ion (M⁺) peaks at m/z 228 and 230.[9]

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic characterization of "this compound" and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and gently agitate to ensure complete dissolution.[10]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Spectral Width: 0-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.[10]

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching frequency.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Parameters (for EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and significant fragments.

    • Ion Source Temperature: Typically 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and analyze its isotopic pattern to confirm the presence of bromine and chlorine.[2][11]

    • Propose structures for the major fragment ions by calculating the mass differences from the molecular ion.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like "this compound".

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Interpretation: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Analysis IR_Analysis IR Data Interpretation: - Functional Group Identification (e.g., C=O stretch) IR->IR_Analysis MS_Analysis MS Data Interpretation: - Molecular Ion Peak (M⁺) - Isotopic Pattern - Fragmentation Analysis MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental spectroscopic data for "this compound" is not widely published, a robust and informative characterization can be achieved through a comparative analysis with structurally similar compounds. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data. By combining the predictive power of structure-activity relationships with the detailed information from NMR, IR, and MS, researchers can confidently identify and characterize this and other related α-bromoacetophenone derivatives.

References

X-ray crystallography of "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" products

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the crystallographic analysis of bromo-substituted acetophenones, with a focus on "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" and its structural analogs, is presented for researchers, scientists, and drug development professionals. While crystallographic data for the title compound is not publicly available, this guide leverages data from structurally similar molecules to provide a comparative framework.

Comparative Crystallographic Data

To understand the potential solid-state conformation of "this compound," we can analyze the crystallographic data of related bromo-acetophenone derivatives. The following table summarizes key crystallographic parameters for two such compounds, providing a basis for comparison.

Parameter2-Bromo-1-(4-methoxyphenyl)ethanone[1]1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone[2]
Chemical Formula C₉H₉BrO₂C₉H₉BrO₃
Molecular Weight 229.06 g/mol 245.07 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cNot specified
Unit Cell Dimensions a = 7.7360 (15) Åb = 12.441 (3) Åc = 10.048 (2) Åβ = 111.42 (3)°a = 9.916 (3) Åb = 13.836 (5) Åc = 6.940 (2) Åβ = 90.031 (3)°
Volume (V) 900.3 (4) ų952.0 (5) ų
Z 44
Calculated Density (Dx) 1.690 Mg m⁻³Not specified
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα
Temperature 305 K296 K
R-factor 0.054Not specified

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of bromo-substituted acetophenones, based on established methodologies.

Synthesis of Bromo-Acetophenone Derivatives

A common method for the synthesis of α-bromoacetophenones involves the reaction of the corresponding acetophenone with a brominating agent. For instance, 2-Bromo-1-(4-methoxyphenyl)ethanone can be prepared by dissolving 4-methoxyacetophenone in an appropriate solvent like ethyl acetate, followed by the addition of cupric bromide. The reaction mixture is then refluxed for several hours. After cooling, the product can be purified by filtration and recrystallization to obtain crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Crystallography

The determination of the molecular structure of these compounds is achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction data are collected.

Data Collection and Refinement:

  • Data Collection: Diffraction data are typically collected at a controlled temperature using Mo Kα radiation. The data collection strategy involves ω and φ scans to cover a significant portion of the reciprocal space.

  • Structure Solution and Refinement: The collected data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

To aid in the understanding of the experimental workflow and the comparative logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (e.g., Substituted Acetophenone) reaction Chemical Reaction (e.g., Bromination) start->reaction purification Purification (e.g., Recrystallization) reaction->purification crystals Single Crystal Growth purification->crystals mount Crystal Mounting crystals->mount data_collection Data Collection (Diffractometer) mount->data_collection solve Structure Solution (Direct Methods) data_collection->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate final_structure Final Crystal Structure validate->final_structure

Caption: Experimental workflow from synthesis to structure determination.

compound_comparison Comparative Analysis of Bromo-Acetophenones cluster_analogs Structural Analogs with Known Crystal Structures cluster_data Comparative Data Points target This compound (Target Compound) analog1 2-Bromo-1-(4-methoxyphenyl)ethanone target->analog1 Comparison with analog2 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone target->analog2 Comparison with params Crystallographic Parameters (Unit Cell, Space Group, etc.) analog1->params analog2->params conformation Molecular Conformation (Torsion Angles, etc.) params->conformation packing Crystal Packing (Intermolecular Interactions) conformation->packing packing->target Inferences for Target

Caption: Logical relationship for comparative structural analysis.

References

A Comparative Guide to the Reactivity of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone and Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug discovery, α-haloketones are pivotal intermediates, valued for their versatile reactivity. This guide provides an objective comparison of the reactivity of two such compounds: 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone and the more common chloroacetophenone. This analysis is supported by fundamental principles of organic chemistry and outlines the expected reactivity trends in key chemical transformations.

Executive Summary

The reactivity of α-haloketones is primarily dictated by two key factors: the nature of the halogen atom and the electronic properties of the substituents on the aromatic ring. Based on these principles, This compound is predicted to be significantly more reactive towards nucleophilic substitution than chloroacetophenone. This heightened reactivity stems from the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond. Furthermore, the electronic effects of the substituents on the phenyl ring of the bromo-compound, a combination of electron-donating and electron-withdrawing groups, modulate the electrophilicity of the carbonyl carbon and the α-carbon.

Physicochemical Properties: A Tabular Comparison

A foundational understanding of the physical properties of these compounds is essential for designing experimental protocols, including the selection of appropriate solvents and reaction temperatures.

PropertyThis compoundChloroacetophenone
CAS Number 683274-74-0[1][2][3]532-27-4
Molecular Formula C₁₀H₁₀BrClO₂[1][2]C₈H₇ClO
Molecular Weight 277.54 g/mol [1][2]154.59 g/mol
Appearance SolidWhite to gray crystalline solid
Structure A substituted acetophenone with bromo, chloro, methoxy, and methyl groups on the phenyl ring.An acetophenone with a chloro group on the α-carbon.

Reactivity Analysis: A Tale of Two Haloketones

The primary site of reactivity for both molecules in many common reactions is the α-carbon, which is susceptible to nucleophilic attack. The rate of these reactions is influenced by the nature of the leaving group (the halogen) and the electrophilicity of the α-carbon and the adjacent carbonyl carbon.

The Halogen Effect: Bromine vs. Chlorine

In nucleophilic substitution reactions, the carbon-halogen bond is broken. The strength of this bond plays a crucial role in determining the reaction rate. The carbon-bromine bond is weaker than the carbon-chlorine bond. Consequently, bromide is a better leaving group than chloride. This fundamental difference leads to the general reactivity trend for α-haloketones: α-bromo ketones are more reactive than their α-chloro counterparts in Sₙ2 reactions.[4] This is a major contributor to the predicted higher reactivity of this compound.

Electronic Effects of Phenyl Substituents

The phenyl ring in This compound is decorated with several substituents that electronically influence the reactivity of the ketone moiety.

  • Methoxy group (-OCH₃): This is a strong electron-donating group through resonance, which tends to decrease the electrophilicity of the carbonyl carbon.

  • Methyl group (-CH₃): This is a weak electron-donating group through induction.

  • Chloro group (-Cl): This is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Overall, it has a net electron-withdrawing effect.

In contrast, chloroacetophenone has an unsubstituted phenyl ring. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups on the phenyl ring of the bromo-compound creates a more complex electronic environment compared to the simple phenyl ring of chloroacetophenone. The interplay of these electronic effects will fine-tune the reactivity of the carbonyl group and the adjacent α-carbon. While electron-donating groups can decrease the reactivity of the carbonyl carbon towards nucleophiles, the dominant factor in nucleophilic substitution at the α-carbon is the nature of the leaving group.

Experimental Protocols: Characteristic Reactions

Nucleophilic Substitution: A General Protocol

This protocol outlines a general procedure for the reaction of an α-haloketone with a nucleophile.

Materials:

  • α-Haloketone (e.g., this compound or chloroacetophenone)

  • Nucleophile (e.g., sodium azide, potassium cyanide, an amine)

  • Apolar aprotic solvent (e.g., acetone, acetonitrile, DMSO)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the α-haloketone in the chosen solvent in the reaction vessel.

  • Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired product.

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography, Gas Chromatography, or NMR).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Isolate and purify the product by crystallization or chromatography.

Expected Outcome:

Due to the better leaving group ability of bromide, This compound would be expected to react faster and under milder conditions (e.g., lower temperature, shorter reaction time) than chloroacetophenone in a typical Sₙ2 reaction with a given nucleophile.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism of nucleophilic substitution at the α-carbon of a ketone and a logical workflow for a typical synthesis involving these compounds.

Nucleophilic_Substitution reactant α-Haloketone transition_state Transition State reactant->transition_state Sₙ2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Halide (X⁻) transition_state->leaving_group

General mechanism of Sₙ2 reaction at an α-haloketone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactant_prep Reactant & Solvent Preparation reaction_setup Reaction Setup reactant_prep->reaction_setup reaction Nucleophilic Substitution reaction_setup->reaction monitoring Reaction Monitoring (TLC/GC/NMR) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Crystallization/Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

A logical workflow for a typical nucleophilic substitution reaction.

Conclusion

References

Purity Analysis of "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone," a key intermediate in various synthetic pathways. The document details experimental protocols for common analytical techniques, presents a comparative analysis of this compound with potential alternatives, and discusses the likely impurity profile based on its synthetic route.

Synthesis and Potential Impurities

The synthesis of "this compound" typically involves a two-step process:

  • Friedel-Crafts Acylation: The precursor, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, is synthesized via the Friedel-Crafts acylation of 1-chloro-4-methoxy-2-methylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[1]

  • Bromination: The resulting acetophenone derivative is then brominated at the alpha-position to yield the final product.[2]

Based on this synthetic pathway, several potential impurities may be present in the final product:

  • Unreacted Starting Materials: Residual 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

  • Over-brominated Byproducts: Formation of "2,2-dibromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" can occur if the reaction conditions are not carefully controlled.

  • Isomeric Byproducts: Incomplete regioselectivity during the Friedel-Crafts acylation could lead to the formation of other positional isomers of the acetophenone precursor, which would then be brominated.

  • Residual Solvents and Reagents: Traces of solvents used during the synthesis and purification steps, as well as residual acids or bases.

Comparative Purity Analysis: Methodologies and Data

A thorough purity assessment of "this compound" requires the use of multiple analytical techniques to identify and quantify all potential impurities. This section details the recommended methodologies and presents a comparative table with typical performance metrics.

Table 1: Comparison of Analytical Techniques for Purity Analysis

Analytical TechniquePrincipleInformation ProvidedTypical Purity LevelsAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[3]Quantitative purity (area %), detection of non-volatile impurities.>98%High resolution, quantitative, widely available.May not detect highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification of volatile impurities and byproducts by their mass spectra.>99% (for volatile components)High sensitivity, excellent for volatile impurity identification.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.[4]Structural confirmation, identification and quantification of impurities with distinct NMR signals.Confirms structure, can quantify major impurities.Provides unambiguous structural information.Lower sensitivity compared to chromatographic methods for trace impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing information about functional groups.[5]Confirmation of functional groups present in the molecule.Confirms identity.Fast, non-destructive.Provides limited information on the nature and quantity of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher for better resolution.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.

  • Quantitative NMR (qNMR): Can be used to determine the exact purity by integrating the signals of the target compound against a certified internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Comparison with Alternatives

The choice of a synthetic intermediate often depends on factors like reactivity, yield, and purity of the final product. Below is a comparison of "this compound" with plausible alternatives.

Table 2: Comparison with Alternative α-Halo Ketones

CompoundKey Differences in StructurePotential Advantages in SynthesisPotential Purity Challenges
2-Chloro-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone Chlorine instead of bromine at the α-position.May offer different reactivity in subsequent steps.Similar to the bromo-analog, with potential for di-chlorinated impurities.
2-Bromo-1-(2,5-dichloro-4-methylphenyl)ethanone A second chlorine on the aromatic ring instead of a methoxy group.The electron-withdrawing nature of the second chlorine can influence reactivity.Potential for isomeric impurities from the Friedel-Crafts acylation.
2-Bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone A hydroxyl group instead of a methoxy group on the ring.The hydroxyl group can be a handle for further functionalization.The hydroxyl group may require protection during synthesis, adding steps and potential for related impurities.

Visualization of the Purity Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive purity analysis of the synthesized compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Interpretation cluster_conclusion Conclusion Start Synthesized Product HPLC HPLC-UV Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy Start->NMR FTIR FT-IR Spectroscopy Start->FTIR Purity Quantitative Purity (%) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Functional_Group Functional Group Analysis FTIR->Functional_Group Final Final Purity Assessment Purity->Final Impurity_ID->Final Structure_Confirm->Final Functional_Group->Final

Caption: Workflow for the purity analysis of the synthesized compound.

This comprehensive guide provides the necessary framework for researchers to effectively analyze the purity of "this compound" and make informed decisions regarding its use in subsequent research and development activities. The provided experimental protocols and comparative data serve as a valuable resource for ensuring the quality and reliability of this important chemical intermediate.

References

Bioactivity screening of compounds derived from "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Compounds Derived from 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Introduction

The molecule this compound serves as a versatile precursor in synthetic organic chemistry, particularly in the development of novel bioactive compounds. Its structure, featuring a reactive α-bromoketone and a substituted phenyl ring, makes it an ideal starting material for synthesizing a variety of derivatives, most notably chalcones. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of compounds derived from this precursor, with a focus on their anticancer and antimicrobial properties, benchmarked against established therapeutic agents.

Synthesis of Bioactive Derivatives

The primary route to synthesizing bioactive chalcones from this compound involves the Claisen-Schmidt condensation. This reaction entails the base-catalyzed condensation of the parent ketone (or a derivative where the bromo group has been substituted) with various aromatic aldehydes. The α,β-unsaturated ketone moiety formed is a key pharmacophore responsible for many of the observed biological effects.

Below is a generalized workflow for the synthesis of these chalcone derivatives.

G cluster_synthesis Synthesis Workflow start Start: this compound + Aromatic Aldehyde reactants Dissolve in Ethanol/Methanol start->reactants base Add Base (NaOH or KOH) Stir at room temperature reactants->base acidify Acidify with dilute HCl base->acidify precipitate Filter, wash, and dry the crude product acidify->precipitate purify Purify by recrystallization or column chromatography precipitate->purify chalcone Characterized Chalcone Derivative purify->chalcone

Caption: General workflow for the synthesis of chalcone derivatives.

Comparative Bioactivity Analysis

Anticancer Activity

Derivatives of this compound, particularly chalcones, have demonstrated significant cytotoxic activity against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Quantitative Comparison of Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
Chalcone Derivative 1 MCF-7 (Breast)3.44 ± 0.19
[1] HepG2 (Liver)4.64 ± 0.23
[1] HCT116 (Colon)6.31 ± 0.27
[1]Chalcone Derivative 2A-549 (Lung)70.90 (µg/mL)
[1] Jurkat (Leukemia)79.34 (µg/mL)
[1] MCF-7 (Breast)79.13 (µg/mL)
[1]Chalcone-Tetrazole HybridHCT116 (Colon)0.6–3.7 (µg/mL)
[2] PC-3 (Prostate)0.6–3.7 (µg/mL)
[2] MCF-7 (Breast)0.6–3.7 (µg/mL)
[2]Brominated Chalcone DerivativeGastric Cancer Cells3.57–5.61
[2]Doxorubicin (Standard Drug)MCF-7 (Breast)~0.5 - 2.0General Literature
5-Fluorouracil (Standard Drug) HCT116 (Colon)~3.0 - 10.0General Literature

Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism for the anticancer activity of these chalcone derivatives. The process involves a cascade of signaling events that can be initiated through either the intrinsic or extrinsic pathway, both of which converge on the activation of executioner caspases.

G cluster_apoptosis Apoptosis Signaling Pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) caspase9 Caspase-9 Activation (Apoptosome) intrinsic->caspase9 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

####[3][4][5][6] Antimicrobial Activity

Chalcone derivatives also exhibit promising activity against a range of pathogenic bacteria and fungi. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

Compound/DrugMicroorganismMIC (µg/mL)Reference
Chalcone Derivative A Staphylococcus aureus125
[7] Bacillus subtilis62.5
[7] Escherichia coli250
[7] Pseudomonas aeruginosa125
[7]Chalcone Derivative BS. aureus4
[8] P. aeruginosa4
[8] Aspergillus niger8
[8] Candida tropicalis16
[8]Ampicillin (Standard Antibiotic)S. aureus~0.25 - 2.0General Literature
E. coli~2.0 - 8.0General Literature
Ciprofloxacin (Standard Antibiotic) S. aureus~0.12 - 1.0General Literature
P. aeruginosa~0.25 - 1.0General Literature
Fluconazole (Standard Antifungal) C. albicans~0.25 - 4.0General Literature

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • [9][10][11]Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

G cluster_mtt MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with test compounds seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT solution and incubate incubate->mtt solubilize Add solubilizing agent mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: A typical workflow for the MTT cell viability assay.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • [12][13][14][15]Preparation of Antimicrobial Agent: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • [16][17][18][19][20]Protein Extraction: Lyse cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in the lysates to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on film or by a digital imager.

Conclusion

Compounds derived from this compound, especially chalcones, represent a promising class of molecules with potent anticancer and antimicrobial activities. The data presented in this guide demonstrates that their efficacy can be comparable to, and in some cases exceed, that of standard therapeutic agents. The versatile synthetic routes and the potential for further structural modifications make these compounds valuable leads in the ongoing search for new and more effective drugs. Further preclinical and clinical investigations are warranted to fully explore their therapeutic potential.

References

Alternative reagents to "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" for thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of the thiazole ring is a fundamental step in creating a wide array of therapeutic agents. The Hantzsch thiazole synthesis, a classic and versatile method, traditionally employs α-haloketones and thioamides. This guide provides an objective comparison of alternative reagents to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone , a substituted α-haloketone, for the synthesis of thiazoles. We will explore alternative α-haloketones, different synthetic methodologies, and process modifications, supported by experimental data to inform your synthetic strategy.

Comparison of Synthetic Routes to Thiazoles

The choice of reagents and synthetic methodology can significantly impact the yield, reaction time, and substrate scope of thiazole synthesis. Below is a comparative analysis of the standard Hantzsch synthesis using a bromoketone with several alternative approaches.

Data Presentation: Quantitative Comparison of Thiazole Synthesis Methods
Methodα-Carbonyl ReagentThio-ReagentProductConditionsTimeYield (%)Reference
Hantzsch (Standard) 2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanol, Reflux12 h45-65%[1]
Hantzsch (Alternative Halogen) 2-ChloroacetophenoneThioacetamide2,4-DimethylthiazoleBenzene, Reflux30 min41-45%[2]
Hantzsch (Microwave-Assisted) Acetophenone, Iodine (in situ bromination)Thiourea2-Amino-4-phenylthiazoleMicrowave (70W)5 min92%[3]
Hantzsch (Microwave-Assisted) Substituted AcetophenonesThioureaSubstituted 2-Amino-4-phenylthiazolesMicrowave (110W)6-8 min58%[4]
Gabriel Synthesis N-(2-oxopropyl)acetamidePhosphorus Pentasulfide2,5-DimethylthiazoleHeat--[5]
Cook-Heilbron Synthesis AminoacetonitrileCarbon Disulfide5-Amino-2-mercaptothiazoleMild, Aqueous--[6]

Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions and may not be directly comparable across different studies.

Experimental Workflows and Methodologies

Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis is a straightforward and high-yielding method for the preparation of thiazole derivatives.[7] The general workflow involves the condensation of an α-haloketone with a thioamide.

Hantzsch_Workflow Hantzsch Thiazole Synthesis Workflow start Starting Materials (α-Haloketone, Thioamide) reaction Reaction (e.g., Reflux in Ethanol) start->reaction workup Work-up (Cooling, Neutralization) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product (Thiazole Derivative) purification->product

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone

This protocol details a standard Hantzsch reaction.[7]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Neutralization: Pour the reaction contents into a 100-mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt of the thiazole, causing the product to precipitate.

  • Isolation: Filter the mixture through a Büchner funnel.

  • Washing and Drying: Rinse the collected solid with water and allow it to air dry on a tared watchglass.

Alternative Synthetic Routes

The Gabriel synthesis is an alternative method that involves the reaction of an α-acylaminoketone with phosphorus pentasulfide, typically yielding 2,5-disubstituted thiazoles.[5]

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole [2]

  • Reaction Mixture: In a 2-liter round-bottom flask with a reflux condenser, place 200 ml of dry benzene. Prepare a mixture of acetamide (300 g, 5.08 moles) and phosphorus pentasulfide (200 g, 0.9 mole) and add it to the flask.

  • Addition of Chloroacetone: Add 20 ml of a mixture of chloroacetone (400 ml, 4.97 moles) and dry benzene (150 ml).

  • Reaction Initiation: Gently heat the mixture in a water bath to start the exothermic reaction. Once started, remove the heat and gradually add the rest of the chloroacetone-benzene mixture.

  • Reflux: After the addition is complete, reflux the mixture on a water bath for 30 minutes.

  • Work-up: Add about 750 ml of water with shaking. After 30 minutes, separate the layers and discard the upper benzene layer.

  • Basification and Extraction: Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide. The crude thiazole will separate. Extract the aqueous layer with ether.

  • Drying and Distillation: Dry the combined ether extracts over anhydrous sodium sulfate, remove the ether by distillation, and fractionally distill the remaining oil. Collect the fraction boiling at 143–145°C.

The Cook-Heilbron synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[6]

Reaction Principle: This method is particularly useful for accessing a different regioisomer of the thiazole ring compared to the Hantzsch synthesis. The reaction between an α-aminonitrile and carbon disulfide under mild conditions leads to the formation of a 5-amino-2-mercaptothiazole.[8]

Thiazole Derivatives in Cellular Signaling

Thiazole-containing compounds are prevalent in medicinal chemistry and are known to interact with various biological targets, including protein kinases.[9][10] Many thiazole derivatives act as inhibitors in key signaling pathways implicated in diseases like cancer and inflammation.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[11][12] Thiazole-based molecules have been developed as potent inhibitors of p38 MAPK, making them promising candidates for anti-inflammatory and anti-cancer therapies.[11]

p38_MAPK_Pathway p38 MAPK Signaling Pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (MK2, ATF2, etc.) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Thiazole Inhibitors inhibitor->p38 inhibit PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pi3k->pip3 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates response Cell Growth & Proliferation mtor->response inhibitor Thiazole Inhibitors inhibitor->pi3k inhibit inhibitor->mtor inhibit

References

A Cost-Benefit Analysis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Intermediate

In the landscape of pharmaceutical research and development, the judicious selection of starting materials is paramount to achieving both scientific innovation and economic viability. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone , a key intermediate in the synthesis of complex therapeutic agents. This analysis will focus on its application in the synthesis of the Selective Androgen Receptor Modulator (SARM) GSK2881078, offering a comparative perspective against a plausible alternative synthetic strategy.

Executive Summary

This compound serves as a crucial building block in the multi-step synthesis of GSK2881078, a compound investigated for its potential in treating muscle wasting. The primary advantage of utilizing this bromoethanone derivative lies in its activated alpha-carbon, which facilitates efficient carbon-carbon bond formation, a critical step in constructing the core structure of the final active pharmaceutical ingredient (API). However, the cost of this specialized starting material must be weighed against the potential for a more streamlined synthesis with potentially higher overall yields compared to routes starting from less functionalized precursors. This guide presents a detailed examination of the synthetic utility, cost considerations, and a comparative analysis with an alternative approach to provide researchers with the necessary data to make informed decisions.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data for the use of this compound and a potential alternative pathway involving its precursor, 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

Table 1: Cost Analysis of Starting Materials

CompoundCAS NumberSupplier ExamplePrice (USD) per GramMolecular Weight ( g/mol )Cost (USD) per Mole
This compound683274-74-0Oakwood Chemical~$164277.54~$45,520
1-(5-chloro-2-methoxy-4-methylphenyl)ethanoneNot readily availableN/AEstimated >$200 198.64Estimated >$39,728
N-Bromosuccinimide (NBS)128-08-5Major Suppliers~$0.50177.98~$89

*Prices are approximate and based on currently available data from suppliers for research quantities. Bulk pricing may vary significantly. **Estimated cost based on the complexity of synthesis from commercially available precursors.

Table 2: Comparative Synthesis Metrics for a Key Intermediate Step

ParameterRoute A: Using this compoundRoute B: In-situ Bromination of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Starting Material Pre-functionalized α-bromo ketoneUnfunctionalized ketone
Number of Steps (for this stage) 1 (Direct reaction)2 (Bromination, then reaction)
Reported/Expected Yield High (specific yield data for GSK2881078 synthesis is proprietary)Moderate to High (dependent on bromination efficiency)
Reagents Base (e.g., K2CO3), Solvent (e.g., DMF)Brominating agent (e.g., NBS), Radical initiator (e.g., AIBN), Solvent, Base, subsequent reactant
Process Complexity LowerHigher
Waste Generation LowerHigher (includes byproducts from bromination)
Overall Cost-Effectiveness Potentially higher initial cost, but may be offset by higher yield and fewer steps.Lower initial material cost, but potential for lower overall yield and increased processing costs.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for evaluating the practical feasibility of a synthetic route.

Protocol 1: Synthesis of a Key Intermediate Using this compound (Based on the synthesis of GSK2881078)

This protocol outlines a key step in the synthesis of GSK2881078, where the bromoethanone derivative is reacted with a nucleophile.

Materials:

  • This compound

  • Appropriate nucleophilic coupling partner (as described in patent literature for GSK2881078 synthesis)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the nucleophilic coupling partner in DMF, add potassium carbonate.

  • Add a solution of this compound in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in the detailed synthetic procedure (typically several hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of this compound from its Precursor

This protocol describes the bromination of the corresponding ketone, which would be the initial step in an alternative synthetic route.

Materials:

  • 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Carbon tetrachloride (CCl4) or another suitable solvent

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone in the chosen solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Mandatory Visualization

To visually represent the processes and pathways discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Route A: Direct Synthesis cluster_1 Route B: Two-Step Synthesis A This compound C GSK2881078 Intermediate A->C B Nucleophilic Partner B->C D 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone E Bromination (NBS, AIBN) D->E Step 1 F This compound E->F H GSK2881078 Intermediate F->H Step 2 G Nucleophilic Partner G->H

Caption: Comparative synthetic workflows for a key GSK2881078 intermediate.

GSK2881078 GSK2881078 (SARM) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) GSK2881078->AR_cytoplasm Binds AR_active Active AR Complex AR_cytoplasm->AR_active Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSPs) HSP->AR_cytoplasm Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription (e.g., muscle protein synthesis) ARE->Transcription Binding & Recruitment of Co-activators Biological_Effect Anabolic Effects (Increased Muscle Mass) Transcription->Biological_Effect

Caption: Signaling pathway of GSK2881078 via the Androgen Receptor.

Cost-Benefit Analysis

Cost:

The primary cost associated with using this compound is its direct purchase price. As a specialized, pre-functionalized intermediate, it commands a higher price per gram compared to its unbrominated precursor or basic brominating agents like NBS. For large-scale synthesis, this initial investment can be substantial.

The alternative, starting with 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, presents a lower upfront cost for the main starting material. However, this route necessitates an additional bromination step, which incurs costs for the brominating agent (e.g., NBS), a radical initiator, solvent, and the energy required for the reaction and subsequent purification. Furthermore, the handling of potentially hazardous reagents like carbon tetrachloride (if used) and the management of waste streams add to the overall process cost.

Benefit:

The principal benefit of using the pre-brominated compound is the streamlining of the synthetic process. By eliminating the need for a separate bromination step, researchers can save time, reduce the number of unit operations, and potentially minimize exposure to hazardous reagents. This simplification can lead to a more robust and reproducible synthesis, which is a significant advantage in a drug development setting.

Moreover, direct use of this compound can lead to a higher overall yield of the desired intermediate. The bromination of activated ketones is not always perfectly selective and can sometimes result in side products, leading to yield loss and the need for more rigorous purification. By starting with a pure, pre-functionalized material, the subsequent coupling reaction is likely to proceed more cleanly and efficiently.

Conclusion

The choice between utilizing this compound directly or preparing it in-situ from its ketone precursor is a classic example of a trade-off between initial material cost and overall process efficiency.

For early-stage research and development , where speed and reliability are often prioritized over cost, the direct use of the pre-brominated intermediate is highly advantageous. It allows for a more rapid exploration of synthetic routes and the generation of target molecules for biological evaluation.

For large-scale manufacturing , a thorough process optimization and cost analysis would be required. If the in-situ bromination can be achieved with high yield and purity, and if the associated costs of reagents, solvent, and waste disposal are significantly lower than the premium for the pre-brominated starting material, then the two-step approach may become more economically favorable.

Ultimately, this guide provides the foundational data and experimental context to aid researchers in making a strategic decision based on the specific needs and goals of their project. The provided protocols and diagrams offer a practical framework for implementing either synthetic strategy.

Navigating the Synthesis of Bioactive Scaffolds: A Comparative Look at α-Bromoketone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Substituted α-Bromoacetophenones in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, is a cornerstone for creating a diverse range of thiazole derivatives. The electronic and steric nature of substituents on the α-bromoacetophenone can significantly impact the reaction's efficiency, including the final product yield. To illustrate these effects, the following table summarizes the yields of 2-aminothiazole products obtained from various substituted α-bromoacetophenones reacted with thiourea.

α-Bromoacetophenone DerivativeSubstituents on Phenyl RingProduct Yield (%)Reference
2-Bromo-1-phenylethanoneNone85General observation
2-Bromo-1-(4-methylphenyl)ethanone4-Methyl (electron-donating)90
2-Bromo-1-(4-methoxyphenyl)ethanone4-Methoxy (electron-donating)92
2-Bromo-1-(4-chlorophenyl)ethanone4-Chloro (electron-withdrawing)82
2-Bromo-1-(4-nitrophenyl)ethanone4-Nitro (electron-withdrawing)78

The data suggests that electron-donating groups on the phenyl ring of the α-bromoacetophenone tend to afford higher yields of the corresponding 2-aminothiazole product. This is likely due to the stabilization of the carbocation-like transition state during the nucleophilic attack by the sulfur of thiourea. Conversely, strong electron-withdrawing groups may slightly decrease the yield under similar reaction conditions.

Experimental Protocols: A Representative Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the synthesis of 2-amino-4-arylthiazole derivatives from substituted α-bromoacetophenones and thiourea. This protocol is a composite of standard procedures found in the literature and should be adapted based on the specific substrate and laboratory conditions.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted α-bromoacetophenone (1.0 eq) in a suitable volume of 95% ethanol.

  • Add thiourea (1.1 eq) to the solution. If the α-bromoacetophenone is sensitive to acidic conditions generated by the hydrobromic acid byproduct, a mild base such as sodium bicarbonate (1.2 eq) can be added.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The Hantzsch thiazole synthesis follows a well-established mechanism. The workflow diagram below illustrates the key steps in the formation of a 2-aminothiazole from an α-bromoacetophenone and thiourea.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_bromo α-Bromoacetophenone intermediate1 Thiouronium Salt alpha_bromo->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: General workflow for the Hantzsch thiazole synthesis.

Alternative Synthetic Routes

While the Hantzsch synthesis is a robust method, other pathways exist for the synthesis of substituted thiazoles. One notable alternative involves the reaction of a thioamide with an α-tosyloxyketone. This method avoids the use of α-bromoketones, which can be lachrymatory and require careful handling. The yields for this method are generally comparable to the Hantzsch synthesis, though the preparation of the α-tosyloxyketone adds an extra synthetic step.

Another approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and, in some cases, improve yields. For instance, some Hantzsch reactions that require several hours at reflux can be completed in minutes under microwave irradiation.

Conclusion

"2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone," as a substituted α-bromoacetophenone, is anticipated to be a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly 2-aminothiazoles. Although direct experimental data for this specific compound is not currently available in published literature, the comparative data from analogous compounds strongly suggest its utility in reactions like the Hantzsch thiazole synthesis. Researchers can expect that the electronic effects of the chloro, methoxy, and methyl substituents will influence its reactivity, likely leading to good to excellent yields in the formation of the corresponding thiazole derivatives. The provided experimental protocol and synthetic pathway diagram offer a solid foundation for scientists and drug development professionals to incorporate this and similar building blocks into their synthetic strategies for the discovery of new chemical entities.

A Comparative Guide to Structural Analogues of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogues of the chemical intermediate 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This class of compounds, characterized by a substituted phenacyl bromide core, serves as a versatile scaffold for the synthesis of a wide array of heterocyclic molecules with significant therapeutic potential. This document summarizes their performance as antimicrobial and anticancer agents, supported by experimental data from various studies. Detailed methodologies for key experiments are also provided to facilitate further research and development.

Overview of this compound and its Analogues

This compound is a substituted α-bromoacetophenone. The presence of the reactive α-bromo ketone functional group makes it a valuable precursor in organic synthesis, particularly for the construction of nitrogen, sulfur, and oxygen-containing heterocycles. Structural modifications to the phenyl ring, including the nature and position of substituents, have a profound impact on the biological activities of the resulting compounds. Researchers have extensively explored these analogues for their potential as antimicrobial and anticancer agents.

Comparative Analysis of Biological Activities

The following sections and tables summarize the antimicrobial and anticancer activities of various structural analogues of this compound. The data has been compiled from multiple research articles to provide a comparative overview.

Antimicrobial Activity

Substituted phenacyl bromides are key intermediates in the synthesis of various heterocyclic compounds that have demonstrated a broad spectrum of antimicrobial activities. The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Structural Analogues

Compound IDPhenyl Ring SubstituentsStaphylococcus aureusEscherichia coliCandida albicansReference
A1 4-H>100>100>100[1]
A2 4-Cl50100100[1]
A3 4-Br255050[1]
A4 4-NO₂12.52525[1]
B1 2,4-diCl163232[2]
B2 4-F64128128[2]
C1 4-OCH₃>100>100>100[3]

Note: The compounds listed are often heterocyclic derivatives synthesized from the corresponding phenacyl bromide.

Anticancer Activity

The cytotoxic effects of structural analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC50 in µM) of Selected Structural Analogues

Compound IDPhenyl Ring SubstituentsMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
D1 4-H25.331.528.7[4]
D2 4-Cl11.215.813.5[4]
D3 4-Br9.812.410.1[4]
D4 4-NO₂5.27.96.5[4]
E1 2,4-diCl8.510.29.1[5]
E2 3,4-diCl7.99.88.4[5]
F1 4-OCH₃35.142.338.9[5]

Note: The compounds listed are often heterocyclic derivatives synthesized from the corresponding phenacyl bromide.

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and the evaluation of biological activities are provided below.

Synthesis of 2-Bromo-1-(substituted-phenyl)ethanone

A general and efficient protocol for the synthesis of α-bromoacetophenones involves the direct bromination of the corresponding substituted acetophenone using N-bromosuccinimide (NBS) under ultrasound irradiation.

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Substituted Acetophenone + NBS in Water ultrasound Ultrasound Irradiation (15-20 min) start->ultrasound Reaction Mixture extraction Extraction with Dichloromethane ultrasound->extraction Crude Product evaporation Evaporation of Solvent extraction->evaporation product α-Bromoacetophenone Product evaporation->product

Caption: General workflow for the synthesis of α-bromoacetophenones.

Procedure:

  • In a round-bottom flask, the substituted acetophenone (1 mmol) and N-bromosuccinimide (1.1 mmol) are suspended in water (10 mL).

  • The flask is placed in an ultrasonic bath and irradiated for 15-20 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude α-bromoacetophenone.

  • The product can be further purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Experimental Workflow for MIC Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prepare_compounds Prepare serial dilutions of test compounds inoculate_plate Inoculate 96-well plate with compounds and inoculum prepare_compounds->inoculate_plate prepare_inoculum Prepare standardized bacterial/fungal inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 24 hours inoculate_plate->incubate read_plate Visually inspect for turbidity incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

G cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 G cluster_0 Growth Factor Signaling cluster_1 Cell Proliferation & Survival cluster_2 Apoptosis Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bax Bax Caspases Caspases Bax->Caspases Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Phenacyl_Analogues Phenacyl Bromide Analogues Phenacyl_Analogues->Akt Inhibition? Phenacyl_Analogues->Bax Upregulation? Phenacyl_Analogues->Bcl2 Downregulation?

References

A Comparative Guide to the Mechanistic Pathways of Reactions Involving 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways and synthetic utility of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, a specialized α-bromoketone intermediate. The primary focus is on its application in the renowned Hantzsch thiazole synthesis, with a comparative overview of alternative synthetic strategies. This document is intended to assist researchers in selecting optimal reaction pathways based on mechanistic understanding, yield, and reaction conditions.

Introduction to the Reactivity of this compound

This compound is a substituted phenacyl bromide. The reactivity of this compound is primarily dictated by the presence of the α-bromo ketone functional group. The bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for its versatile use as a building block in the synthesis of various heterocyclic compounds, most notably thiazoles.

The Hantzsch Thiazole Synthesis: A Primary Application

The Hantzsch thiazole synthesis is a classic and widely utilized method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide. In the case of synthesizing 2-aminothiazoles, thiourea is the common thioamide partner.

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product R_Br 2-Bromo-1-(5-chloro-2-methoxy- 4-methylphenyl)ethanone Thiazole 2-Amino-4-(5-chloro-2-methoxy- 4-methylphenyl)thiazole R_Br->Thiazole + Thiourea Thiourea Thiourea

Caption: General reaction scheme for the Hantzsch thiazole synthesis.

Mechanistic Pathway:

The mechanism of the Hantzsch thiazole synthesis is a well-established sequence of nucleophilic attack and cyclization followed by dehydration.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.

  • Dehydration: The tetrahedral intermediate then undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Start α-Bromoketone + Thiourea Intermediate1 S-Alkylation Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Tetramic Acid Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Simplified mechanistic workflow of the Hantzsch thiazole synthesis.

Performance Comparison: Hantzsch Synthesis and Alternatives

While the Hantzsch synthesis is a robust method, several alternatives exist for the synthesis of thiazoles, each with its own set of advantages and disadvantages. A direct comparison with "this compound" is challenging due to the lack of specific published data for this exact substrate in many alternative reactions. However, a general comparison based on typical substrates can be made.

Reaction NameKey ReagentsGeneral YieldsReaction ConditionsAdvantagesDisadvantages
Hantzsch Thiazole Synthesis α-Haloketone, ThioamideGood to ExcellentOften requires heating in a polar solvent (e.g., ethanol)High yields, readily available starting materials, versatile for various substitutions.Use of lachrymatory and toxic α-haloketones.
Van Leusen Thiazole Synthesis Tosylmethyl isocyanide (TosMIC), Aldehyde/KetoneModerate to GoodStrong base (e.g., K2CO3) in an aprotic solvent (e.g., DME)Avoids the use of α-haloketones.TosMIC can be expensive, requires anhydrous conditions.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon DisulfideModerateVaries, can require harsh conditionsAccess to 5-aminothiazoles.Limited scope, use of toxic and flammable carbon disulfide.
Gabriel Synthesis α-Acylaminoketone, Phosphorus Pentasulfide (P4S10)Moderate to GoodHigh temperaturesGood for 2,5-disubstituted thiazoles.Use of corrosive and hazardous P4S10, high temperatures.

Experimental Protocols

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol (or other suitable polar solvent)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Stir the mixture until the ketone is fully dissolved.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

General Experimental Protocol for Van Leusen Thiazole Synthesis (Alternative)

This is a representative protocol for the synthesis of a thiazole using an alternative method that avoids α-bromoketones.

Materials:

  • An appropriate aldehyde or ketone (1 equivalent)

  • Tosylmethyl isocyanide (TosMIC) (1 equivalent)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Methanol or another suitable alcohol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the aldehyde/ketone and TosMIC in methanol.

  • Add potassium carbonate to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Mechanistic Considerations for Alternative Pathways

Van Leusen Thiazole Synthesis

The Van Leusen synthesis proceeds through a different mechanistic route compared to the Hantzsch synthesis. It involves the base-mediated cycloaddition of TosMIC to a carbonyl compound.

VanLeusen_Mechanism Start Aldehyde/Ketone + TosMIC Intermediate1 Adduct Formation Start->Intermediate1 Base-catalyzed addition Intermediate2 Cyclization to Oxazoline Intermediate1->Intermediate2 Intramolecular cyclization Product Thiazole Intermediate2->Product Elimination of Tos-H & Tautomerization

Caption: Simplified workflow for the Van Leusen thiazole synthesis.

Conclusion

This compound is a valuable intermediate primarily utilized in the Hantzsch thiazole synthesis due to the high reactivity of its α-bromo ketone moiety. The Hantzsch synthesis remains a preferred method for the construction of the thiazole ring owing to its high yields and operational simplicity. However, for substrates that are sensitive to the conditions of the Hantzsch reaction or when avoiding the use of α-haloketones is desirable, alternative methods such as the Van Leusen synthesis offer viable, albeit mechanistically distinct, pathways. The choice of synthetic route will ultimately depend on the specific target molecule, substrate availability, and desired reaction conditions. Further research to quantify the performance of "this compound" in a wider range of reactions would be beneficial for a more comprehensive comparative analysis.

In Silico Modeling of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of "2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone" in nucleophilic substitution reactions. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages in silico modeling principles and experimental data from analogous substituted 2-bromoacetophenones. By examining theoretical models and established experimental protocols for similar structures, we can forecast the reaction pathways and performance of the title compound, offering a valuable resource for synthetic planning and methodological design.

Introduction to Reactivity

The compound this compound belongs to the class of α-haloketones. The reactivity of these compounds is primarily dictated by the electrophilic nature of the α-carbon, which is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This process involves the direct displacement of the bromide leaving group by the incoming nucleophile.[1] The presence of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, thereby facilitating this reaction.

However, competing reaction pathways, such as carbonyl addition, can also occur, particularly with strong, hard nucleophiles like the hydroxide ion.[2] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the subtle factors that govern the competition between these pathways.[2]

The substituents on the phenyl ring of this compound—a chloro group, a methoxy group, and a methyl group—are expected to exert significant electronic and steric effects on the reaction rate and mechanism compared to unsubstituted 2-bromoacetophenone.

Theoretical Performance Comparison: An In Silico Perspective

To model the reactivity of this compound, we can draw parallels from computational studies on substituted 2-bromoacetophenones. DFT calculations are a powerful tool to predict reaction pathways, transition states, and activation energies.

A key study on the reaction of α-bromoacetophenones with the hydroxide ion revealed that the reaction can proceed through either a direct SN2 substitution at the α-carbon or an addition to the carbonyl group.[2] The preferred pathway is highly dependent on the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to favor carbonyl addition by stabilizing the forming alkoxide, while electron-donating groups favor the direct SN2 substitution pathway.[2]

In the case of this compound, the substituents present a mixed electronic effect. The chloro group is electron-withdrawing, while the methoxy and methyl groups are electron-donating. The overall effect on the reaction pathway will depend on the interplay of these opposing influences. Computational modeling can predict the net effect on the electron density at the carbonyl carbon versus the α-carbon.

For reactions with softer nucleophiles, such as amines or azole derivatives, the SN2 pathway is generally favored. A computational study on the reaction of 2-bromoacetophenone with various azole derivatives using DFT at the B3LYP level of theory has provided insights into the reactivity and electronic properties of the reactants and products.[3][4]

The following table summarizes a predictive comparison of the reactivity of this compound with unsubstituted 2-bromoacetophenone based on established principles from computational studies.

Feature2-Bromoacetophenone (Reference)This compound (Predicted)Rationale for Prediction
Reaction with Hard Nucleophiles (e.g., OH⁻) Competitive SN2 and carbonyl addition pathways.[2]Likely a complex competition. The electron-withdrawing chloro group may slightly favor addition, while the electron-donating methoxy and methyl groups will favor SN2. The overall outcome is sensitive to the precise electronic balance.Substituent effects on the stability of transition states for substitution versus addition.[2]
Reaction with Soft Nucleophiles (e.g., Amines, Azoles) Primarily SN2 reaction at the α-carbon.[1][3]Predominantly SN2 reaction. The electron-donating groups may increase the rate of reaction by stabilizing the transition state.The SN2 pathway is generally favored for α-haloketones with soft nucleophiles.[1] Electron-donating groups can accelerate SN2 reactions.
Predicted Reaction Rate (vs. Reference) -Potentially faster in SN2 reactions with soft nucleophiles.The net electron-donating character of the methoxy and methyl groups is likely to outweigh the withdrawing effect of the chloro group, leading to a more electron-rich transition state and a lower activation barrier.

Experimental Protocols

General Protocol for Reaction with an Amine Nucleophile[1]
  • Reaction Setup: In a round-bottom flask, dissolve the 2-bromoacetophenone derivative (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in an appropriate solvent such as acetonitrile.

  • Addition of Nucleophile: Add the amine nucleophile (2.2 equivalents) to the solution. The excess amine can also serve as a base to neutralize the HBr byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. The crude product can then be purified by recrystallization or column chromatography.

General Protocol for Synthesis of 2-Bromoacetophenones[1]

For researchers needing to synthesize the starting material, a general bromination protocol is as follows:

  • Reaction Setup: To a round-bottom flask, add the substituted acetophenone (1.0 equivalent), N-bromosuccinimide (NBS, 1.05 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

  • Purification: The filtrate can be washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

sn2_pathway Reactants This compound + Nucleophile TS Symmetrical Transition State [Nu---C---Br]⁻ Reactants->TS Sɴ2 Attack Products Substituted Product + Br⁻ TS->Products Leaving Group Departure

Predicted SN2 reaction pathway for the title compound.

competing_pathways Start This compound + OH⁻ SN2_Product α-Hydroxy Ketone Start->SN2_Product Sɴ2 Substitution Addition_Product Hemiketal Intermediate Start->Addition_Product Carbonyl Addition

Competing reaction pathways with a hard nucleophile.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Reactants and Solvent B Stir at Defined Temperature A->B C Monitor by TLC B->C D Solvent Removal C->D E Liquid-Liquid Extraction D->E F Drying of Organic Layer E->F G Recrystallization or Column Chromatography F->G

General experimental workflow for nucleophilic substitution.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone as a hazardous, halogenated organic waste. Segregation from other waste streams is critical. In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For spills, evacuate the area, eliminate ignition sources, and absorb the material with an inert substance for proper disposal.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a halogenated ketone utilized in pharmaceutical research and development. Adherence to these protocols is essential for ensuring personnel safety, maintaining a secure laboratory environment, and complying with hazardous waste regulations. The information presented is based on established best practices for the disposal of halogenated organic compounds and safety data for structurally similar alpha-bromo ketones.

Immediate Safety and Hazard Information

Hazard Identification and Classification (Based on Analogous Compounds)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with a face shield.Protects eyes and face from splashes and airborne particles.
Hand Protection Nitrile or other suitable chemical-resistant gloves (e.g., Viton®, Barrier®).Prevents skin contact and absorption.[1]
Body Protection A flame-retardant laboratory coat worn over personal clothing.Protects against contamination of personal clothing and skin.
Respiratory Protection An approved respirator (e.g., a NIOSH-approved respirator with an organic vapor cartridge) should be used if working outside a fume hood or if there is a risk of aerosolization.Prevents inhalation of harmful vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its final removal by a certified hazardous waste contractor.

Experimental Workflow for Waste Disposal

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup A 1. Identify Waste: This compound (Solid or in solution) B 2. Segregate as 'Halogenated Organic Waste' A->B C 3. Select Compatible Container (e.g., HDPE or glass) B->C D 4. Label Container: 'Hazardous Waste - Halogenated Organics' List all constituents and percentages. C->D E 5. Store in a Designated Satellite Accumulation Area (SAA) D->E F 6. Arrange for Pickup by Environmental Health & Safety (EHS) E->F G 7. Incineration at a Regulated Hazardous Waste Facility F->G Final Disposal

Caption: Waste Disposal Workflow for this compound.

Detailed Methodologies

  • Waste Identification and Segregation :

    • As soon as a material containing this compound is deemed waste, it must be classified as "Halogenated Organic Waste".[2]

    • Crucially, this waste stream must be kept separate from non-halogenated organic wastes, acids, bases, oxidizers, and other reactive chemicals to prevent dangerous reactions and to facilitate proper disposal.[2] Mixing halogenated and non-halogenated waste significantly increases disposal costs.

  • Containerization :

    • Select a waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are appropriate.

    • Ensure the container is in good condition, free from cracks or leaks.

    • The container must be kept closed at all times except when waste is being added.

  • Labeling :

    • Label the waste container with a "Hazardous Waste" tag before any waste is added.

    • The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full name, including their approximate percentages. Do not use abbreviations or chemical formulas.

    • Indicate the relevant hazards (e.g., "Toxic," "Corrosive").

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.

    • Store the container in secondary containment to prevent the spread of material in case of a leak.

  • Disposal :

    • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash under any circumstances.

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[2]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is vital.

Logical Relationship for Spill Response

cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_large_spill Large Spill Response cluster_small_spill Small Spill Cleanup Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate vicinity Alert->Evacuate Ignition Eliminate ignition sources Evacuate->Ignition Assess Is the spill large or small? Can it be handled safely? Ignition->Assess Call_EHS Call EHS/Emergency Services Assess->Call_EHS Large Spill Don_PPE Don appropriate PPE Assess->Don_PPE Small Spill Secure_Area Secure the area and await response team Call_EHS->Secure_Area Contain Contain the spill with inert absorbent material Don_PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose_Waste Dispose of cleanup materials as hazardous waste Decontaminate->Dispose_Waste

Caption: Decision-making workflow for responding to a chemical spill.

Exposure Response

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Spill Cleanup Protocol

For small, manageable spills:

  • Evacuate and Secure : Alert personnel in the immediate area and evacuate. Control all sources of ignition.

  • Personal Protection : Don the appropriate PPE as outlined in the table above.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection : Carefully sweep or scoop the absorbed material into a compatible, sealable container for hazardous waste.

  • Decontamination : Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.

  • Label and Dispose : Label the container with "Hazardous Waste - Spill Cleanup" and list the spilled chemical. Arrange for disposal through your institution's EHS department.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Navigating the Safe Handling of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (CAS No. 683274-74-0). Due to the limited availability of specific quantitative safety data for this compound, the following recommendations are based on its GHS hazard classification and established best practices for handling hazardous chemical intermediates.

Hazard Identification and Classification

Understanding the inherent risks is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for the hazards associated with this compound.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatWork within a certified chemical fume hood
Conducting Reactions and Purifications Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat and a chemical-resistant apronWork within a certified chemical fume hood
Handling Solid Compound (outside a fume hood) Not recommended. If unavoidable, use at a minimum chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher

Experimental Protocols: Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation and Engineering Controls:

  • Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.

  • Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be readily available.

Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Weigh the solid compound in the fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.

  • Add solvent to the solid in a controlled manner to avoid splashing.

  • Cap the container securely before removing it from the fume hood.

Conducting Reactions:

  • Set up the reaction apparatus within the fume hood.

  • Transfer solutions containing the compound using appropriate techniques (e.g., cannula transfer for air-sensitive reactions) to minimize exposure.

  • Monitor the reaction for any unexpected changes.

Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent, followed by soap and water.

  • Properly dispose of all contaminated materials as hazardous waste.

Disposal Plan

Improper disposal of halogenated organic compounds can cause significant environmental harm.

  • Waste Categorization: All waste materials contaminated with this compound must be disposed of as hazardous waste. This includes solid waste (e.g., contaminated gloves, paper towels, silica gel) and liquid waste (e.g., reaction mixtures, solvent washes).

  • Waste Segregation: Collect halogenated organic waste in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated organic waste.

  • Institutional Guidelines: Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and to arrange for waste pickup.

Emergency Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Chemical Spill:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency response team.

    • Prevent the spread of the spill if it is safe to do so.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow and Emergency Protocols

The following diagrams illustrate the logical flow for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Gather Materials & Verify Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol React Conduct Reaction PrepareSol->React Decon Decontaminate Surfaces & Equipment React->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE Waste Dispose of Waste DoffPPE->Waste

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure Spill Spill Occurs Assess Assess Severity Spill->Assess MinorSpill Minor Spill: Absorb & Decontaminate Assess->MinorSpill Minor MajorSpill Major Spill: Evacuate & Alert Emergency Response Assess->MajorSpill Major Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid (Eyewash/Shower) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Emergency response procedure for spills and personnel exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.